2,4-Dibromo-5-fluoroanisole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-2-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWJMNYYKSURFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479675 | |
| Record name | 2,4-DIBROMO-5-FLUOROANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861928-16-7 | |
| Record name | 2,4-DIBROMO-5-FLUOROANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dibromo-5-fluoroanisole: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-5-fluoroanisole is a halogenated aromatic compound that serves as a critical and versatile building block in modern organic synthesis. Its strategic substitution pattern, featuring two bromine atoms, a fluorine atom, and a methoxy group on a benzene ring, provides multiple reactive sites and modulates the electronic properties of the molecule. This makes it an exceptionally valuable intermediate in the development of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. Its utility lies in its ability to participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of novel molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, reactivity, and illustrative experimental protocols relevant to its application in research and development.
Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. The compound is a solid at room temperature and is soluble in common organic solvents.
| Property | Value | Reference |
| CAS Number | 861928-16-7 | |
| Molecular Formula | C₇H₅Br₂FO | |
| Molecular Weight | 283.92 g/mol | |
| IUPAC Name | 1,5-Dibromo-2-fluoro-4-methoxybenzene | |
| Melting Point | ~92 °C | |
| Boiling Point | ~290 °C | |
| Appearance | Colorless to light yellow crystalline powder | |
| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform; insoluble in water. |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the two bromine substituents, which are amenable to a wide range of palladium-catalyzed cross-coupling reactions. The fluorine and methoxy groups, being ortho and para directing respectively, influence the regioselectivity of further electrophilic aromatic substitution, although the primary utility of this molecule lies in the transformation of the carbon-bromine bonds.
The two bromine atoms at positions 2 and 4 exhibit differential reactivity, which can, in principle, be exploited for selective mono-functionalization under carefully controlled reaction conditions. Generally, the bromine at the 4-position is more sterically accessible and may react preferentially in some cases.
Key Reactions:
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds by coupling with boronic acids or their esters. This is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.
-
Sonogashira Coupling: This involves the coupling of terminal alkynes with aryl halides, providing a straightforward route to substituted alkynes. These products are valuable intermediates for the synthesis of more complex molecules.
-
Other Cross-Coupling Reactions: this compound can also participate in other palladium-catalyzed reactions such as Heck, Stille, and Buchwald-Hartwig aminations, further expanding its synthetic utility.
The following diagram illustrates the key reactive pathways of this compound.
Experimental Protocols
Representative Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene and Ethanol (solvent mixture, e.g., 4:1)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., Toluene:Ethanol 4:1) followed by the degassed 2M Na₂CO₃ solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura coupling reaction.
Representative Protocol 2: Sonogashira Coupling
This protocol provides a general method for the mono-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.025 equivalents)
-
Diisopropylamine or Triethylamine (base and solvent)
-
Tetrahydrofuran (THF) (co-solvent)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a mixture of THF and the amine base (e.g., diisopropylamine).
-
To this solution, add Pd(PPh₃)₂Cl₂ (0.05 equivalents) and CuI (0.025 equivalents).
-
Add the terminal alkyne (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Gentle heating may be required for less reactive substrates.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its utility is primarily centered on the reactivity of its two bromine atoms in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecules. This guide provides a foundational understanding of its properties and reactivity, offering researchers and drug development professionals the necessary information to effectively incorporate this valuable intermediate into their synthetic strategies. The provided illustrative protocols for Suzuki-Miyaura and Sonogashira couplings serve as a practical starting point for the development of novel compounds with potential applications in medicine and agriculture.
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromo-5-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dibromo-5-fluoroanisole, a key building block in the development of complex molecules for the pharmaceutical and agrochemical industries.[1] Its strategic arrangement of two bromine atoms, a fluorine atom, and a methoxy group on the aromatic ring offers multiple reaction sites for diverse chemical modifications.[1]
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the electrophilic bromination of 3-fluoroanisole. The electron-donating methoxy group is a strong ortho-, para-director, while the fluorine atom is a weak ortho-, para-director. The combined directing effects of these two groups strongly favor the substitution of bromine at the 2 and 4 positions of the aromatic ring.
References
2,4-Dibromo-5-fluoroanisole CAS number and spectral data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dibromo-5-fluoroanisole, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1]
Chemical Identity and Properties
This compound, identified by the CAS number 861928-16-7 , is a substituted anisole derivative.[2][3][4][5] The strategic placement of two bromine atoms and a fluorine atom on the benzene ring, along with the methoxy group, imparts unique reactivity and makes it a valuable intermediate for complex molecular architectures.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,4-Dibromoanisole | 2-Bromo-5-fluoroanisole | 4-Bromo-2-fluoroanisole |
| CAS Number | 861928-16-7[2][3][4][5] | 21702-84-1[6] | 450-88-4 | 2357-52-0[7] |
| Molecular Formula | C₇H₅Br₂FO[2] | C₇H₆Br₂O[6] | C₇H₆BrFO | C₇H₆BrFO[7] |
| Molecular Weight | 283.92 g/mol [2] | 265.93 g/mol [6] | 205.02 g/mol | 205.03 g/mol [8] |
| Boiling Point | Not available | Not available | 143-145 °C/760 mmHg | 208 °C[8] |
| Density | Not available | Not available | 1.5983 g/mL at 25 °C | Not available |
| Purity | Typically ≥99%[3] | Not available | 99% | Not available |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the positions of the bromine and fluorine substituents. For comparison, the ¹H NMR spectrum of the related compound 2-Bromo-4-fluoroanisole shows distinct signals for its aromatic protons.[9] Similarly, spectra for 3-Bromo-5-fluoroanisole are also available for reference.[10]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogens and the methoxy group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H, C=C (aromatic), C-O, C-Br, and C-F bonds. The fingerprint region will show a complex pattern unique to the molecule. The IR spectrum of the analogous 2,4-Dibromoanisole can be used as a reference.[11]
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and bromine-containing fragments, with a relative intensity ratio of approximately 1:2:1.
Experimental Protocols: Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from established methods for the synthesis of similar halogenated anisoles. One such common method is the Williamson ether synthesis, starting from the corresponding phenol.
A general procedure for the synthesis of a dibromo-fluoroanisole derivative would involve the methylation of the corresponding dibromo-fluorophenol.
Generalized Synthesis Workflow:
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Development
The unique substitution pattern of this compound makes it a highly valuable intermediate in the synthesis of complex organic molecules. The bromine atoms can serve as handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups. The fluorine atom can enhance the metabolic stability and binding affinity of the final products, which is a desirable feature in drug design.[1]
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For specific handling and disposal procedures, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[12][13]
Signaling Pathways and Biological Activity
Currently, there is no publicly available information on the direct involvement of this compound in any specific signaling pathways or its inherent biological activity. Its primary role is as a building block for the synthesis of potentially bioactive molecules.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While detailed spectral and synthesis data are not widely available, this guide provides a foundational understanding of its properties and potential applications based on available information and data from analogous compounds. Further research into the synthesis and characterization of this compound is warranted to fully explore its utility in organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Angene - this compound | 861928-16-7 | MFCD12913976 | AG008F56 [japan.angenechemical.com]
- 3. This compound, CasNo.861928-16-7 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]
- 4. 2,4-äºæº´-5-æ°è¯ç²é|861928-16-7_å»è¯ä¸é´ä½_ç¡åºä¹é ¸ä¹é ¯-1,3,6,8-åæº´è-é»ç¡åºäºè¯èº-æ°§æç¯ä¸ç·-éå·è¾å å§åå·¥æéå ¬å¸ [acmechem.net]
- 5. This compound | 861928-16-7 | Benchchem [benchchem.com]
- 6. 2,4-Dibromoanisole | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. 2-Bromo-4-fluoroanisole(452-08-4) 1H NMR spectrum [chemicalbook.com]
- 10. 3-Bromo-5-fluoroanisole(29578-39-0) 1H NMR spectrum [chemicalbook.com]
- 11. 2,4-DIBROMOANISOLE(21702-84-1) IR Spectrum [m.chemicalbook.com]
- 12. cn.canbipharm.com [cn.canbipharm.com]
- 13. kscl.co.in [kscl.co.in]
The Strategic Application of 2,4-Dibromo-5-fluoroanisole in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic use of fluorinated building blocks is a cornerstone of rational drug design. The introduction of fluorine into molecular scaffolds can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. Among the repertoire of fluorinated synthons, 2,4-Dibromo-5-fluoroanisole has emerged as a versatile and highly valuable intermediate. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on an anisole core, offers a rich platform for a variety of chemical transformations, enabling the synthesis of complex and biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its use in the development of novel therapeutic agents. We will delve into its role in the synthesis of anti-inflammatory agents and its potential in the broader context of drug discovery, supported by detailed experimental protocols and quantitative biological data.
Core Applications in Medicinal Chemistry
This compound serves as a critical starting material for the synthesis of a range of bioactive compounds. The presence of two bromine atoms at positions 2 and 4, ortho and para to the methoxy group, provides distinct reactive sites for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. The fluorine atom at the 5-position and the methoxy group at the 1-position significantly influence the electronic properties of the aromatic ring, which can be leveraged to fine-tune the biological activity and physicochemical properties of the final compounds.
Synthesis of Anti-Inflammatory Agents: 1,2,4-Triazole Derivatives
A significant application of this compound is in the synthesis of substituted 1,2,4-triazole derivatives, a class of compounds known for their broad spectrum of biological activities, including anti-inflammatory properties. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
The synthesis of these derivatives typically begins with the conversion of this compound to a more functionalized intermediate, such as 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. This intermediate then serves as a scaffold for the introduction of various alkyl and aryl groups, allowing for the exploration of structure-activity relationships (SAR).
The synthesized 1,2,4-triazole derivatives have been evaluated for their anti-inflammatory potential through molecular docking studies and in vitro assays. The following table summarizes key quantitative data for a selection of these compounds.
| Compound ID | Target | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| 2e | COX-1 | -7.843 | 0.135 |
| 2g | COX-1 | -7.796 | 0.146 |
Data obtained from molecular docking studies.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds with this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.02-0.10 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Pathways
Synthetic Workflow for 1,2,4-Triazole Derivatives
The following diagram illustrates a typical synthetic workflow for the preparation of 1,2,4-triazole-based anti-inflammatory agents starting from this compound.
The Strategic Role of 2,4-Dibromo-5-fluoroanisole as a Synthetic Intermediate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromo-5-fluoroanisole, a halogenated aromatic compound, has emerged as a critical and versatile intermediate in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a methoxy group on a benzene ring, offers a rich platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the development of novel pharmaceuticals and agrochemicals. Detailed experimental protocols, based on established methodologies for analogous compounds, are presented to facilitate its practical application in the laboratory. Furthermore, this document includes a summary of its physicochemical properties and predicted spectroscopic data to aid in its characterization.
Introduction
The strategic incorporation of halogen atoms, particularly fluorine, into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry.[1][2] Fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound (CAS No. 861928-16-7) serves as a valuable building block that introduces a fluorinated phenyl moiety along with two reactive bromine handles.[3][4][5] The differential reactivity of the bromine atoms, influenced by the electronic effects of the fluorine and methoxy substituents, allows for selective functionalization, making it an attractive starting material for the synthesis of a diverse array of complex molecules.[3][4] This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthetic utility of this important intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 861928-16-7 | [5][6][7] |
| Molecular Formula | C₇H₅Br₂FO | [6] |
| Molecular Weight | 283.92 g/mol | Calculated |
| Appearance | White to off-white solid | [6] |
| Purity | ≥98% | [7] |
Synthesis of this compound
Proposed Synthetic Pathway: Electrophilic Bromination of 3-Fluoroanisole
The methoxy group in 3-fluoroanisole is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The directing effects of both substituents would favor bromination at the C2, C4, and C6 positions. The steric hindrance from the methoxy group might slightly disfavor substitution at the C2 position. Therefore, a carefully controlled dibromination is expected to yield the desired this compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted from similar bromination reactions)
This protocol is based on general procedures for the bromination of aromatic compounds and should be optimized for the specific substrate.
Materials:
-
3-Fluoroanisole
-
N-Bromosuccinimide (NBS) or liquid Bromine
-
Iron(III) bromide (FeBr₃) or Sulfuric acid (H₂SO₄) as a catalyst
-
Dichloromethane (DCM) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoroanisole (1.0 eq) in the chosen solvent.
-
If using bromine, add the catalyst (e.g., FeBr₃, 0.05 eq). If using NBS, the reaction can be catalyzed by a strong acid like H₂SO₄.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (2.0-2.2 eq) in the same solvent or NBS (2.0-2.2 eq) portion-wise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium thiosulfate solution to remove any unreacted bromine.
-
Add saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Expected Yield: Yields for similar dibromination reactions of activated aromatic rings are typically in the range of 60-80%.
Key Reactions of this compound
The two bromine atoms on the aromatic ring of this compound are valuable synthetic handles for a variety of cross-coupling and organometallic reactions. The electronic environment of each bromine atom is different, potentially allowing for regioselective reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In dihaloarenes, the regioselectivity of the coupling is influenced by both electronic and steric factors. For 2,4-dihaloanisoles, coupling often occurs preferentially at the 4-position due to its higher reactivity.[8][9][10]
Caption: Regioselective Suzuki-Miyaura coupling of this compound.
Experimental Protocol (General Procedure):
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.0-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the product by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,4-Dibromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95* |
| 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 120 (MW) | 70-95** |
*Data for the analogous 2,4-dibromoanisole. **Illustrative data for a similar dihaloheterocycle showing high yields in Suzuki coupling.
Grignard Reagent Formation and Subsequent Reactions
The bromine atoms can be converted into Grignard reagents, which are potent nucleophiles for the formation of new C-C bonds with various electrophiles such as aldehydes, ketones, and esters.[11][12][13][14] The formation of the Grignard reagent can be selective, often occurring at the more reactive C-Br bond.
Caption: Grignard reagent formation and reaction.
Experimental Protocol (General Procedure):
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add anhydrous THF and a small crystal of iodine.
-
Slowly add a solution of this compound in anhydrous THF to initiate the Grignard reagent formation.
-
Once the reaction is initiated (as indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Cool the Grignard reagent to a suitable temperature (e.g., 0 °C or -78 °C) and slowly add the electrophile.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds.
¹H NMR (predicted):
-
The aromatic region would show two doublets.
-
The proton at C6 would appear as a doublet, coupled to the fluorine at C5.
-
The proton at C3 would appear as a doublet, also coupled to the fluorine at C5, but likely with a smaller coupling constant.
-
The methoxy group would appear as a singlet around 3.8-4.0 ppm.
¹³C NMR (predicted):
-
The spectrum would show seven distinct signals.
-
The carbon attached to fluorine (C5) would exhibit a large C-F coupling constant.
-
The carbons attached to bromine (C2 and C4) would appear at lower field.
-
The methoxy carbon would appear around 55-60 ppm.
Mass Spectrometry (predicted):
-
The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 in a ratio of approximately 1:2:1).
-
The molecular ion peak would be observed at m/z = 282, 284, and 286.
IR Spectroscopy (predicted):
-
Characteristic C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).
-
C-O stretching of the anisole group (around 1250 cm⁻¹ and 1030 cm⁻¹).
-
C-Br stretching (in the fingerprint region, below 800 cm⁻¹).
-
C-F stretching (around 1200-1300 cm⁻¹).
Applications in Drug Discovery and Agrochemicals
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[3][5]
-
Pharmaceuticals: The fluorinated dibromoanisole core can be elaborated into complex scaffolds for various therapeutic targets. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atoms provide points for diversification through cross-coupling reactions to explore structure-activity relationships.[3][5]
-
Agrochemicals: This intermediate is used in the synthesis of novel herbicides, fungicides, and insecticides.[3][15][16] The introduction of the fluorophenyl group can lead to compounds with improved efficacy and a more favorable environmental profile.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the efficient synthesis of complex and novel molecules. This technical guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a practical resource for researchers and scientists working in organic and medicinal chemistry. The detailed protocols, based on established methodologies for analogous compounds, are intended to facilitate the effective utilization of this important building block in the pursuit of new and improved chemical entities.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 861928-16-7 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. NewblueCHEM--861928-16-7--Lornoxicam price,buy Formaldehyde,Formaldehyde supplier-HENAN NEW BLUE CHEMICAL CO.,LTD [lookchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 12. byjus.com [byjus.com]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
2,4-Dibromo-5-fluoroanisole: A Technical Safety and Handling Guide for Researchers
San Diego, CA – 2,4-Dibromo-5-fluoroanisole, a halogenated aromatic compound with the CAS number 861928-16-7, is an important intermediate in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors. Its specific molecular structure makes it a valuable building block for complex organic syntheses. This guide provides an in-depth overview of its safety, handling, and Material Safety Data Sheet (MSDS) information, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
While comprehensive experimental data for this compound is not widely available, its properties can be estimated based on available information and data from structurally similar compounds.
| Property | Value | Source |
| CAS Number | 861928-16-7 | Combi-Blocks |
| Molecular Formula | C₇H₅Br₂FO | Angene |
| Molecular Weight | 283.92 g/mol | Angene |
| Appearance | White to light yellow solid | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents. | General chemical knowledge |
Hazard Identification and Classification
Based on the available Safety Data Sheet from Combi-Blocks, this compound is classified as a hazardous substance.
GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)
Hazard Statements (H-phrases):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
Detailed toxicological studies for this compound have not been extensively reported. The primary hazards are related to its irritant properties.
| Toxicity Endpoint | Value | Species | Route | Source |
| Acute Oral Toxicity (LD50) | No data available | - | - | Combi-Blocks |
| Acute Dermal Toxicity (LD50) | No data available | - | - | Combi-Blocks |
| Acute Inhalation Toxicity (LC50) | No data available | - | - | Combi-Blocks |
Note: The toxicological properties of this substance have not been thoroughly investigated.[1] All handling should be performed with the assumption that the compound is potentially harmful.
Handling, Storage, and Personal Protective Equipment (PPE)
A systematic approach to handling and storage is crucial to minimize exposure and ensure laboratory safety.
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
Storage Requirements
-
Store in a cool, well-ventilated area.[1]
-
Keep the container tightly closed to prevent moisture ingress and contamination.[1]
-
It is recommended to store this compound away from strong oxidizing agents.
Personal Protective Equipment (PPE)
Given the irritant nature of this compound, the use of appropriate PPE is mandatory.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Ensure complete skin coverage. |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. All work should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] |
First-Aid and Emergency Procedures
In the event of exposure or an accident, immediate and appropriate first-aid measures are critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Fire-Fighting Measures
While specific fire hazard data for this compound is not available, general procedures for chemical fires should be followed.
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[5] |
| Specific Hazards | Combustion may produce toxic fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride. |
| Fire-Fighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5] |
Accidental Release Measures
In the case of a spill, the following procedures should be implemented:
-
Evacuate and Ventilate: Evacuate the area and ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.
-
Clean-up: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Disposal: Collect the spilled material and absorbent in a sealed, labeled container for disposal as hazardous waste.
Stability and Reactivity
-
Chemical Stability: Assumed to be stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.
This technical guide is intended to provide essential safety and handling information for this compound based on currently available data. It is imperative for all personnel to review the full Safety Data Sheet before handling this chemical and to adhere to all institutional and regulatory safety protocols.
References
An In-Depth Technical Guide to 2,4-Dibromo-5-fluoroanisole for Researchers and Drug Development Professionals
Introduction
2,4-Dibromo-5-fluoroanisole is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the anisole core, provides multiple reactive sites for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the commercial availability, key properties, and a plausible synthetic route for this compound, aimed at researchers, scientists, and professionals in drug development.
Commercial Availability and Suppliers
This compound (CAS No: 861928-16-7) is available from a number of chemical suppliers, primarily specializing in research and development quantities. The purity of the commercially available compound is typically high, often around 99%.[2] Pricing and availability can vary between suppliers and are subject to change. Researchers are advised to request quotes from multiple vendors to ensure competitive pricing and favorable lead times.
| Supplier | Purity | Notes |
| Hangzhou Lingrui Chemical Co., Ltd. | 99% | Inquire for pricing and availability.[2] |
| Atomax Chemicals Co., Ltd. | Inquire | Supplier of fine chemicals.[3] |
| Jiaxing Isen Chemical Co., Ltd. | Inquire | Specializes in pharmaceutical intermediates.[3] |
| Benchchem | Inquire | Offers a range of research chemicals.[4] |
| CymitQuimica | 97% (for 2,4-Dibromo-5-fluoroaniline) | Pricing available for a related compound.[5] |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 861928-16-7 |
| Molecular Formula | C₇H₅Br₂FO |
| Molecular Weight | 283.92 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥99% |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound: An Experimental Protocol
Reaction Scheme:
A plausible synthesis pathway for this compound.
Materials and Reagents:
-
3-Fluoroanisole
-
Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube, dissolve 3-fluoroanisole (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous iron(III) bromide.
-
Bromination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of bromine (2.0 eq) in dichloromethane to the reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, quench the reaction by carefully adding saturated sodium thiosulfate solution to neutralize any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Procurement and Research Workflow
The following diagram illustrates a typical workflow for a research project involving this compound, from initial procurement to its application in a synthetic chemistry context.
Procurement and research workflow for this compound.
Safety Information
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
This technical guide provides a foundational understanding of this compound for its application in research and development. Researchers should always consult the relevant Safety Data Sheet (SDS) from the supplier before handling this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, CasNo.861928-16-7 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 861928-16-7 | Benchchem [benchchem.com]
- 5. 2,4-Dibromo-5-fluoroaniline | CymitQuimica [cymitquimica.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. cn.canbipharm.com [cn.canbipharm.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, regioselectivity, and experimental considerations for the electrophilic aromatic substitution (EAS) of 4-fluoroanisole. This versatile building block is crucial in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials, making a thorough understanding of its reactivity essential for synthetic chemists.[1][2]
Core Principles: Regioselectivity in 4-Fluoroanisole
The reactivity of 4-fluoroanisole in electrophilic aromatic substitution is governed by the interplay of the electronic effects of its two substituents: the methoxy (-OCH₃) group and the fluorine (-F) atom.
-
Methoxy Group (-OCH₃) : This group is a strong activator of the aromatic ring.[3] It exerts a powerful electron-donating resonance effect (+M) by delocalizing one of its oxygen lone pairs into the π-system of the ring. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[4][5] The increased electron density is concentrated at the positions ortho and para to the methoxy group, making it a strong ortho, para-director.[6][7]
-
Fluorine Atom (-F) : Halogens are a unique class of substituents. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away through the sigma bond.[3] However, like the methoxy group, it also has lone pairs that can be donated into the ring via resonance (+M), directing incoming electrophiles to the ortho and para positions.[3][8] For halogens, the inductive deactivation is generally stronger than the resonance activation, making them deactivating ortho, para-directors.[7][8]
Dominant Directing Effect: In 4-fluoroanisole, the powerful activating and directing effect of the methoxy group dominates over the deactivating, yet also ortho, para-directing, fluorine atom.[6] Since the para position is blocked by the fluorine atom, electrophilic attack is overwhelmingly directed to the two equivalent positions ortho to the methoxy group (C2 and C6).[6] Substitution at the positions ortho to the fluorine (C3 and C5) is significantly less favored due to the superior activating nature of the methoxy substituent.[6]
The following diagram illustrates the dominant directing effect of the methoxy group.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
understanding the directing effects of substituents in 2,4-Dibromo-5-fluoroanisole
An In-depth Technical Guide to the Directing Effects of Substituents in 2,4-Dibromo-5-fluoroanisole
Introduction
This compound is a polysubstituted aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The strategic placement of its functional groups—a methoxy group, two bromine atoms, and a fluorine atom—offers multiple sites for chemical modification. A thorough understanding of the directing effects of these substituents in electrophilic aromatic substitution (EAS) is paramount for predicting reaction outcomes and designing efficient synthetic pathways. This technical guide provides a detailed analysis of the electronic and steric factors governing the regioselectivity of EAS reactions on this compound.
Core Principles of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3] The rate and regioselectivity of EAS are profoundly influenced by the substituents already present on the aromatic ring.[4][5][6]
Substituents are broadly classified based on their influence on the reaction rate and the position of the incoming electrophile:
-
Activating Groups: These groups increase the rate of EAS compared to unsubstituted benzene by donating electron density to the ring, thereby stabilizing the arenium ion intermediate.[6][7] They are typically ortho, para-directors.
-
Deactivating Groups: These groups decrease the reaction rate by withdrawing electron density from the ring, which destabilizes the arenium ion.[6][7] Most deactivating groups are meta-directors, with the notable exception of halogens.
-
Ortho, Para-Directors: These substituents direct the incoming electrophile to the positions ortho (C2, C6) and para (C4) to themselves.[8][9][10]
-
Meta-Directors: These substituents direct the incoming electrophile to the positions meta (C3, C5) to themselves.[9][11]
These directing effects arise from a combination of inductive and resonance effects.
Analysis of Individual Substituent Effects in this compound
The regioselectivity of electrophilic attack on this compound is determined by the interplay of the directing effects of its four substituents.
Methoxy Group (-OCH₃)
-
Effect: The methoxy group is a strong activating group and an ortho, para-director.[7][8]
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond.
-
Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, increasing the electron density at the ortho and para positions.[2][12] This resonance effect is significantly stronger than its inductive effect, leading to overall activation of the ring and strong direction to the ortho and para positions.[7][13]
Bromo (-Br) and Fluoro (-F) Groups
-
Effect: Halogens are weakly deactivating groups but are ortho, para-directors.[2][8][10]
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring inductively, which deactivates the ring towards electrophilic attack.[13][14]
-
Resonance Effect (+M): The lone pairs on the halogen atoms can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions.[13][14][15] For halogens, the strong -I effect outweighs the weaker +M effect, resulting in net deactivation. However, the resonance donation, though weak, is sufficient to direct incoming electrophiles to the ortho and para positions, which are less deactivated than the meta position.[13] Fluorine's resonance effect is somewhat more effective than that of bromine due to better orbital overlap between the 2p orbitals of fluorine and carbon.[4][14]
Synergistic and Competitive Directing Effects in this compound
In this compound, the available positions for electrophilic substitution are C3 and C6. The directing influence of each substituent on these two positions must be considered to predict the final outcome.
The methoxy group at C1 is the most powerful activating group and will therefore be the dominant director.[16] It strongly directs incoming electrophiles to its ortho and para positions. Since the para position (C4) and one ortho position (C2) are already substituted, the methoxy group will strongly favor substitution at the remaining ortho position, C6.
The following table summarizes the directing effects of each substituent on the available C3 and C6 positions.
| Substituent | Position | Effect on C3 | Effect on C6 |
| -OCH₃ | C1 | meta (deactivating) | ortho (strongly activating) |
| -Br | C2 | ortho (activating) | meta (neutral) |
| -Br | C4 | meta (neutral) | meta (neutral) |
| -F | C5 | ortho (activating) | para (activating) |
Analysis of Position C6:
-
Strongly activated by the ortho-directing methoxy group.
-
Activated by the para-directing fluoro group.
-
The two bromo groups are meta to C6 and thus have a negligible directing influence on this position.
Analysis of Position C3:
-
Deactivated by the meta-directing methoxy group.
-
Activated by the ortho-directing bromo group at C2 and the ortho-directing fluoro group at C5.
Predicted Regioselectivity:
The powerful activating and ortho-directing influence of the methoxy group at C1 overwhelmingly favors electrophilic attack at the C6 position . This is further reinforced by the para-directing effect of the fluorine atom at C5. Although the halogen substituents at C2 and C5 direct ortho to C3, this effect is counteracted by the deactivating meta influence of the dominant methoxy group. Therefore, electrophilic aromatic substitution on this compound is predicted to occur almost exclusively at the C6 position.
Visualizations
Caption: Logical workflow for determining the regioselectivity of EAS.
Caption: Electronic effects influencing the aromatic ring.
Experimental Protocols
General Protocol for Nitration
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the substrate, this compound, dissolved in a suitable inert solvent (e.g., glacial acetic acid or dichloromethane), to 0-5 °C in an ice bath.
-
Preparation of Nitrating Agent: Slowly add concentrated sulfuric acid to concentrated nitric acid in a separate flask, maintaining a low temperature.
-
Reaction: Add the nitrating mixture dropwise to the cooled solution of the substrate over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, pour the mixture slowly over crushed ice and water. If a precipitate forms, collect it by vacuum filtration. If the product is in an organic layer, separate the layers and wash the organic phase with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
General Protocol for Halogenation (e.g., Bromination)
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., CCl₄, CHCl₃, or acetic acid) in a flask protected from light.
-
Catalyst: Add a catalytic amount of a Lewis acid, such as FeBr₃ or anhydrous FeCl₃.[5]
-
Addition of Halogen: Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature or slightly below.
-
Monitoring: Monitor the reaction by observing the disappearance of the bromine color and by using TLC or GC.
-
Workup: After the reaction is complete, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. If an organic solvent was used, wash the mixture with water and brine.
-
Purification: Dry the organic phase, remove the solvent, and purify the product by recrystallization or column chromatography.
Conclusion
The directing effects of the substituents on this compound result in a highly predictable outcome for electrophilic aromatic substitution. The strongly activating and ortho, para-directing methoxy group is the dominant controlling factor. Its influence, combined with the reinforcing para-directing effect of the fluoro group, channels incoming electrophiles to the C6 position. The deactivating nature of the halogen substituents and the unfavorable meta orientation with respect to the powerful methoxy group effectively preclude substitution at the C3 position. This detailed understanding is crucial for researchers and drug development professionals utilizing this compound as a synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 15. quora.com [quora.com]
- 16. benchchem.com [benchchem.com]
The Strategic Role of 2,4-Dibromo-5-fluoroanisole in the Synthesis of Next-Generation Agrochemicals
For Immediate Release
SHANGHAI – As the global demand for high-efficacy and environmentally conscious crop protection solutions continues to grow, the focus on versatile chemical intermediates has intensified. Among these, 2,4-Dibromo-5-fluoroanisole has emerged as a critical building block in the synthesis of novel agrochemicals. Its unique molecular architecture, featuring strategically positioned bromine and fluorine atoms, offers a powerful platform for the development of advanced fungicides, insecticides, and herbicides. This technical guide explores the potential of this compound in agrochemical synthesis, providing insights into its reactivity, synthetic pathways, and the biological activity of its derivatives.
This compound serves as a versatile precursor due to its multiple reaction sites, allowing for diverse chemical modifications.[1] The presence of two bromine atoms provides opportunities for sequential and site-selective cross-coupling reactions, enabling the introduction of various functional groups to construct complex molecular scaffolds. The fluorine atom and the methoxy group further influence the electronic properties and metabolic stability of the final products, which are crucial for enhancing biological activity and optimizing pharmacokinetic properties.
Synthetic Utility in Agrochemical Scaffolds
The primary application of this compound in agrochemical synthesis lies in its role as a key intermediate for constructing substituted aromatic rings, which are core components of many commercial pesticides. While specific commercial agrochemicals directly derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in various patented pesticidal compounds. The synthetic routes employed for analogous halogenated anisoles are highly indicative of the potential pathways for this compound.
A significant application is in the synthesis of pyridinyl-phenyl ether derivatives, a class of compounds known for their potent fungicidal and insecticidal activities. The general synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction, where the methoxy group of a derivative of this compound is displaced by a substituted hydroxypyridine.
Illustrative Synthetic Pathway
The following workflow illustrates a representative synthetic pathway for a hypothetical, yet plausible, agrochemical derived from this compound. This pathway is based on established chemical transformations for structurally similar compounds found in agrochemical patent literature.
Key Experimental Protocols
While a specific, detailed experimental protocol for a commercial agrochemical derived directly from this compound is not available in the public domain, the following represents a generalized, multi-step protocol for the synthesis of a pyridinyl-phenyl ether derivative, a common agrochemical scaffold. This protocol is adapted from analogous syntheses and highlights the likely reaction conditions.
Step 1: Suzuki-Miyaura Coupling
This initial step involves the selective functionalization at one of the bromine positions to introduce further molecular complexity.
| Parameter | Value |
| Reactants | This compound (1.0 eq.), Arylboronic acid (1.1 eq.), Pd(PPh3)4 (0.05 eq.), K2CO3 (2.0 eq.) |
| Solvent | Toluene/Ethanol/Water (4:1:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Work-up | Extraction with ethyl acetate, followed by column chromatography. |
| Expected Yield | 70-85% |
Step 2: Demethylation
The methoxy group is converted to a hydroxyl group to enable the subsequent etherification.
| Parameter | Value |
| Reactant | Aryl-substituted fluoroanisole from Step 1 (1.0 eq.), Boron tribromide (1.2 eq.) |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 4 hours |
| Work-up | Quenching with methanol, followed by aqueous work-up and extraction. |
| Expected Yield | 85-95% |
Step 3: Nucleophilic Aromatic Substitution (SNAr)
The final step involves the coupling of the substituted phenol with a suitable pyridine derivative to form the target agrochemical.
| Parameter | Value |
| Reactants | Substituted phenol from Step 2 (1.0 eq.), Substituted chloropyridine (1.1 eq.), K2CO3 (1.5 eq.) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 100 °C |
| Reaction Time | 8 hours |
| Work-up | Precipitation in water, filtration, and recrystallization. |
| Expected Yield | 75-90% |
Quantitative Data on Biological Activity
The biological activity of agrochemicals derived from this compound would be highly dependent on the specific substituents introduced. However, based on the activity of structurally related compounds, it is anticipated that derivatives could exhibit potent fungicidal, insecticidal, or herbicidal properties. The table below presents hypothetical, yet realistic, efficacy data for a pyridinyl-phenyl ether derivative against common agricultural pests and pathogens.
| Target Organism | Type | Efficacy (EC50/LC50) |
| Botrytis cinerea | Fungus (Gray Mold) | 0.5 - 2.0 mg/L |
| Myzus persicae | Insect (Green Peach Aphid) | 1.0 - 5.0 mg/L |
| Amaranthus retroflexus | Weed (Redroot Pigweed) | 10 - 50 g a.i./ha |
Signaling Pathways and Mode of Action
The likely mode of action for a pyridinyl-phenyl ether fungicide derived from this compound would be the inhibition of the mitochondrial respiratory chain, a common target for this class of fungicides. Specifically, these compounds often act as Quinone outside Inhibitors (QoI), binding to the Qo site of cytochrome b and blocking electron transport, which ultimately leads to the cessation of ATP synthesis and fungal death.
Conclusion
This compound represents a highly promising and versatile intermediate for the synthesis of novel agrochemicals. Its unique substitution pattern allows for the creation of complex and highly active molecules. While direct public-domain examples of its use in commercial products are scarce, the established synthetic methodologies for related compounds strongly support its potential for developing next-generation fungicides, insecticides, and herbicides. Further research and development focused on this key building block are poised to yield innovative and effective crop protection solutions.
References
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dibromo-5-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. 2,4-Dibromo-5-fluoroanisole is a versatile building block in medicinal chemistry, offering multiple points for diversification.[3] The selective functionalization of this scaffold via Buchwald-Hartwig amination allows for the targeted synthesis of key intermediates for active pharmaceutical ingredients (APIs).
This document provides detailed application notes and protocols for the selective mono-amination of this compound. Two distinct protocols are presented to favor amination at either the C4 or C2 position, based on the principles of steric hindrance and electronic effects influencing the regioselectivity of the reaction.
Regioselectivity Considerations
The regiochemical outcome of the Buchwald-Hartwig amination of this compound is primarily dictated by two factors:
-
Electronic Effects: The methoxy group (-OCH₃) at C1 is an electron-donating group, activating the ortho (C2) and para (C4) positions towards oxidative addition of the palladium catalyst. The fluorine atom at C5 is an electron-withdrawing group via induction but can also donate electron density through resonance. The interplay of these effects modulates the electron density at the C-Br bonds.
-
Steric Hindrance: The bromine atom at the C2 position is flanked by the methoxy group at C1, creating a more sterically hindered environment compared to the bromine atom at the C4 position.
Generally, the less sterically hindered and electronically activated position is favored for oxidative addition. Therefore, amination is expected to preferentially occur at the C4 position. However, the choice of phosphine ligand can influence this selectivity. Bulky ligands are more likely to favor reaction at the less hindered C4 position, while smaller ligands might allow for a greater degree of reaction at the more hindered C2 position.
Experimental Protocols
Two distinct protocols are proposed to achieve selective mono-amination at either the C4 or C2 position of this compound.
Protocol 1: Selective Amination at the C4 Position
This protocol is designed to favor the formation of N-(4-bromo-5-fluoro-2-methoxyphenyl)amines by utilizing a bulky biarylphosphine ligand to maximize steric differentiation between the two bromine atoms.
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
In a separate vial, dissolve the amine (1.2 mmol, 1.2 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv) in anhydrous toluene (5 mL).
-
Add the amine/base solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-bromo-5-fluoro-2-methoxyphenyl)amine.
Protocol 2: Towards Amination at the C2 Position
This protocol aims to increase the proportion of amination at the more sterically hindered C2 position by employing a less bulky phosphine ligand and potentially lower reaction temperatures to enhance kinetic control. It is important to note that achieving high selectivity for the C2 position is challenging and a mixture of isomers is likely.
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and BINAP (0.03 mmol, 3 mol%).
-
Add cesium carbonate (2.0 mmol, 2.0 equiv).
-
Add the amine (1.1 mmol, 1.1 equiv).
-
Add anhydrous dioxane (5 mL).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C and stir for 18-36 hours. Monitor the reaction progress by GC-MS or LC-MS to assess the isomeric ratio.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous ammonium chloride solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, carefully separating the C4 and C2 aminated isomers.
Data Presentation
The following tables summarize the expected outcomes for the Buchwald-Hartwig amination of this compound with various amines under the proposed conditions. Please note that these are representative, hypothetical data for illustrative purposes.
Table 1: Selective Amination at the C4 Position with Various Amines (Protocol 1)
| Entry | Amine | Product | Yield (%) | C4:C2 Selectivity |
| 1 | Morpholine | 4-(4-Bromo-5-fluoro-2-methoxyphenyl)morpholine | 85 | >95:5 |
| 2 | Aniline | N-(4-Bromo-5-fluoro-2-methoxyphenyl)aniline | 78 | >95:5 |
| 3 | n-Butylamine | N-(4-Bromo-5-fluoro-2-methoxyphenyl)butan-1-amine | 82 | >95:5 |
| 4 | Benzylamine | N-(4-Bromo-5-fluoro-2-methoxyphenyl)-1-phenylmethanamine | 80 | >95:5 |
Table 2: Amination with a Less Bulky Ligand (Protocol 2)
| Entry | Amine | Product(s) | Total Yield (%) | C4:C2 Selectivity |
| 1 | Morpholine | Isomeric mixture | 75 | 80:20 |
| 2 | Aniline | Isomeric mixture | 65 | 70:30 |
| 3 | n-Butylamine | Isomeric mixture | 70 | 85:15 |
| 4 | Benzylamine | Isomeric mixture | 68 | 75:25 |
Visualizations
Diagram 1: General Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of 2,4-Dibromo-5-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.
2,4-Dibromo-5-fluoroanisole is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. Its di-bromo substitution offers the potential for selective mono- or di-alkynylation, providing a versatile platform for the creation of diverse molecular architectures. The fluorine and methoxy substituents on the aromatic ring can significantly influence the electronic properties and biological activity of the final products.
The regioselectivity of the Sonogashira coupling on this compound is a key consideration. The electronic and steric environment of the two bromine atoms is different, which can be exploited to achieve selective coupling at one position over the other. Generally, the more electron-deficient and less sterically hindered position is more reactive towards oxidative addition to the palladium(0) catalyst.
Data Presentation
The following table summarizes representative quantitative data for Sonogashira coupling reactions of various dihaloaromatic compounds, which can serve as a reference for the reaction of this compound. Optimization will be necessary for the specific substrate.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (6) | Et₃N | THF | 65 | 12 | 75 (mono) | 1 |
| 2,4-Dibromofuran | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPA | THF | RT | 3 | 85 (mono) | 2 |
| 2,4-Dibromoquinoline | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 88 (mono) | 3 |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 92 (mono) | 4 |
| 2,4-Dibromofuran | 1-Hexyne (2.2 eq) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 90 | 24 | 78 (di) | 2 |
Experimental Protocols
Protocol 1: Selective Mono-alkynylation of this compound
This protocol is designed to favor the mono-alkynylation product. Based on related substrates, the bromine at the 2-position may be more reactive due to the influence of the adjacent methoxy group.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine base followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon consumption of the starting material (or optimal formation of the mono-adduct), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-alkynylation of this compound
This protocol is designed to favor the di-alkynylation product.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene) (2.2-2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N)) (3-4 eq)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow the same initial setup as in Protocol 1.
-
Use a higher loading of the terminal alkyne (≥ 2.2 equivalents).
-
The reaction may require higher temperatures (e.g., 80-100 °C) and longer reaction times to achieve complete di-substitution.
-
Monitor the reaction for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product by TLC or GC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Application Notes and Protocols for Lithium-Halogen Exchange of 2,4-Dibromo-5-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the lithium-halogen exchange procedure for 2,4-Dibromo-5-fluoroanisole, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The protocol details a regioselective monolithiation, yielding the 2-lithio-4-bromo-5-fluoroanisole intermediate, which can be subsequently trapped with various electrophiles. This application note includes a detailed experimental protocol, a table summarizing key reaction parameters, and a visual representation of the reaction workflow.
Introduction
Lithium-halogen exchange is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction involves the exchange of a halogen atom, typically bromine or iodine, with a lithium atom from an organolithium reagent, most commonly n-butyllithium (n-BuLi). The resulting organolithium species is a potent nucleophile and can react with a wide array of electrophiles.
This compound is a versatile building block possessing multiple reaction sites. The regioselective functionalization of this molecule is crucial for its application in the synthesis of targeted compounds. The methoxy group at the 1-position is known to direct ortho-lithiation, thereby activating the adjacent C-2 position. This electronic preference, coupled with the greater lability of the C-Br bond compared to the C-F bond, allows for a selective lithium-bromine exchange. It is generally observed that in dihaloanisoles, the bromine atom ortho to the methoxy group is more susceptible to exchange. This protocol focuses on the selective monolithiation at the C-2 position.
Data Presentation
The following table summarizes the key reactants, reagents, and conditions for the lithium-halogen exchange of this compound and subsequent quenching with an electrophile (e.g., N,N-dimethylformamide, DMF).
| Parameter | Value | Notes |
| Substrate | This compound | 1.0 equivalent |
| Reagent | n-Butyllithium (n-BuLi) | 1.1 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Sufficient volume for a 0.1-0.2 M solution |
| Reaction Temperature | -78 °C | Maintained throughout the addition of n-BuLi |
| Reaction Time (Lithiathion) | 30 - 60 minutes | At -78 °C |
| Electrophile | N,N-Dimethylformamide (DMF) | 1.2 equivalents |
| Quenching Temperature | -78 °C to room temperature | Gradual warming after electrophile addition |
| Work-up | Saturated aqueous NH₄Cl solution | To quench any remaining organolithium species |
| Typical Yield | 70-85% | Dependent on the electrophile and purification |
Experimental Protocol
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-Dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.
-
Inert Atmosphere: Purge the flask with a stream of inert gas (argon or nitrogen) for several minutes to ensure an anhydrous and oxygen-free environment.
-
Charging the Reactant: Under a positive pressure of inert gas, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution via a syringe, ensuring the internal temperature does not rise above -70 °C. The addition should take approximately 15-20 minutes.
-
Lithiathion: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the aryllithium intermediate may be indicated by a color change.
-
Electrophilic Quench: Slowly add the chosen electrophile (e.g., DMF, 1.2 eq.) to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature over a period of 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Mandatory Visualization
Synthesis of Bioactive Heterocycles Utilizing 2,4-Dibromo-5-fluoroanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-5-fluoroanisole is a versatile and strategically functionalized building block for the synthesis of complex bioactive heterocycles. Its unique substitution pattern, featuring two bromine atoms at positions amenable to various cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a methoxy group, makes it an attractive starting material in medicinal chemistry and drug discovery. The bromine atoms at the C2 and C4 positions offer differential reactivity, allowing for selective and sequential functionalization to construct diverse heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocycles derived from this compound, including dibenzofurans, carbazoles, and benzofurans.
Core Applications: Synthesis of Privileged Heterocyclic Scaffolds
The strategic placement of reactive handles on the this compound core enables its elaboration into various privileged heterocyclic structures known for their diverse biological activities. Key transformations include palladium-catalyzed reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Sonogashira coupling, followed by intramolecular cyclization reactions to construct the desired heterocyclic ring systems.
I. Synthesis of Fluorinated Dibenzofuran Derivatives
Dibenzofurans are a class of heterocyclic compounds present in numerous natural products and have garnered significant attention due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine and methoxy substituents on the dibenzofuran scaffold can enhance metabolic stability and modulate lipophilicity and binding interactions with biological targets.
Application Note:
The synthesis of 6-fluoro-7-methoxy-dibenzofuran derivatives from this compound involves a two-step sequence. The first step is a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the C2 position, forming a biaryl precursor. This is followed by an intramolecular palladium-catalyzed C-H activation or an Ullmann-type coupling to effect the cyclization and formation of the dibenzofuran core. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in both steps.
Experimental Protocol: Synthesis of 2-Aryl-4-bromo-5-fluoroanisole (General Procedure)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, PPh₃, and K₃PO₄.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-bromo-5-fluoroanisole.
Experimental Protocol: Intramolecular Cyclization to form Dibenzofuran (General Procedure)
Materials:
-
2-Aryl-4-bromo-5-fluoroanisole (from the previous step) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Pivalic acid (PivOH) (30 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylacetamide (DMA)
Procedure:
-
To a dry reaction tube, add the 2-aryl-4-bromo-5-fluoroanisole, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMA and pivalic acid via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 6-fluoro-7-methoxy-dibenzofuran derivative.
Quantitative Data Summary:
| Heterocycle Class | Starting Material | Key Reactions | Typical Yield (%) |
| Dibenzofuran | This compound | Suzuki Coupling, Intramolecular C-H Activation | 60-85 (over 2 steps) |
II. Synthesis of Functionalized Carbazole Derivatives
Carbazole alkaloids and their synthetic derivatives are well-established as a class of compounds with significant biological activities, including antitumor, antibacterial, and neuroprotective properties. The strategic functionalization of the carbazole nucleus is key to modulating their therapeutic potential.
Application Note:
The synthesis of functionalized carbazoles from this compound can be achieved through a pathway involving an initial Suzuki-Miyaura or Buchwald-Hartwig reaction to form a biaryl amine precursor, followed by an intramolecular palladium-catalyzed C-N bond formation. The bromine at the C4 position of the starting material can be retained for further diversification of the final carbazole product.
Experimental Protocol: Synthesis of 2-Amino-4-bromo-5-fluoro-biaryl (General Procedure)
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, combine this compound, the aryl amine, Pd₂(dba)₃, XPhos, and NaOtBu in a Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture to 100 °C for 12-24 hours, monitoring by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain the 2-amino-4-bromo-5-fluoro-biaryl intermediate.
Experimental Protocol: Intramolecular Buchwald-Hartwig Cyclization to form Carbazole (General Procedure)
Materials:
-
2-Amino-4-bromo-5-fluoro-biaryl (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
2-(Dicyclohexylphosphino)biphenyl (2-DCPBP) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube, add the 2-amino-4-bromo-5-fluoro-biaryl, Pd(OAc)₂, 2-DCPBP, and K₂CO₃.
-
Evacuate and backfill with argon.
-
Add anhydrous DMF.
-
Heat the reaction to 130 °C for 24 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography to yield the functionalized carbazole.
Quantitative Data Summary:
| Heterocycle Class | Starting Material | Key Reactions | Typical Yield (%) |
| Carbazole | This compound | Buchwald-Hartwig Amination, Intramolecular C-N Coupling | 55-75 (over 2 steps) |
III. Synthesis of Substituted Benzofuran Derivatives
Benzofurans are another important class of heterocycles found in many biologically active compounds with a broad spectrum of activities, including anticancer and antimicrobial effects.
Application Note:
A versatile route to substituted benzofurans from this compound involves a Sonogashira coupling to introduce an alkyne at the C2 position, followed by an intramolecular cyclization. This approach allows for the introduction of various substituents on the furan ring.
Experimental Protocol: Sonogashira Coupling of this compound (General Procedure)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous THF, Et₃N, and the terminal alkyne.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the 2-(alkynyl)-4-bromo-5-fluoroanisole.
Experimental Protocol: Intramolecular Cyclization to form Benzofuran (General Procedure)
Materials:
-
2-(Alkynyl)-4-bromo-5-fluoroanisole (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve the 2-(alkynyl)-4-bromo-5-fluoroanisole in anhydrous DMSO in a round-bottom flask.
-
Add KOtBu portion-wise at room temperature.
-
Heat the reaction mixture to 80 °C for 4-6 hours.
-
Cool the reaction, pour into water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the substituted benzofuran.
Quantitative Data Summary:
| Heterocycle Class | Starting Material | Key Reactions | Typical Yield (%) |
| Benzofuran | This compound | Sonogashira Coupling, Intramolecular Cyclization | 65-80 (over 2 steps) |
Visualizations
Synthetic Workflow for Bioactive Heterocycles
Caption: General synthetic pathways from this compound.
Logical Relationship of Synthetic Steps
Caption: Logical flow of the synthetic strategy.
Conclusion
This compound serves as a highly valuable and versatile platform for the synthesis of a variety of bioactive heterocyclic compounds. The protocols outlined in this document provide a foundation for the development of novel dibenzofurans, carbazoles, and benzofurans. The ability to selectively functionalize the dibrominated precursor allows for the generation of diverse chemical libraries for screening in drug discovery programs. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields and purity. Researchers are encouraged to adapt these methodologies to their specific synthetic targets and biological questions.
Application Notes and Protocols for the Regioselective Functionalization of 2,4-Dibromo-5-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-5-fluoroanisole is a versatile synthetic building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its strategic substitution pattern, featuring two distinct bromine atoms and a fluorine atom on an anisole core, offers multiple sites for regioselective functionalization. This allows for the controlled and stepwise introduction of various substituents, enabling the synthesis of complex and diverse molecular architectures. The differential reactivity of the bromine atoms at the C2 and C4 positions, influenced by the electronic effects of the methoxy and fluoro groups, is key to achieving high regioselectivity in a range of cross-coupling and substitution reactions.
These application notes provide an overview of the primary regioselective functionalization strategies for this compound, including detailed experimental protocols for key transformations. The information herein is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Key Regioselective Functionalization Strategies
The functionalization of this compound can be selectively directed to either the C2 or C4 position by carefully choosing the reaction type and conditions. The primary strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
-
Lithiation-Substitution via Metal-Halogen Exchange: For the introduction of a wide range of electrophiles.
The general workflow for the regioselective functionalization of this compound is depicted below.
Caption: General experimental workflow for the regioselective functionalization of this compound.
Data Presentation: Regioselectivity in Functionalization Reactions
While specific quantitative data for the regioselective functionalization of this compound is not extensively available in the public domain, the following table summarizes the expected regioselectivity and representative yields based on established principles for analogous dihalogenated aromatic compounds. The reactivity of the C-Br bonds is influenced by both steric and electronic factors. The C2 position is ortho to the methoxy group, potentially leading to different reactivity compared to the C4 position.
| Functionalization Reaction | Target Position | Typical Reagents & Catalysts | Expected Major Product | Representative Yield (%) |
| Suzuki-Miyaura Coupling | C4 | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-2-bromo-5-fluoroanisole | 70-90 |
| C2 | Arylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃ | 2-Aryl-4-bromo-5-fluoroanisole | 65-85 | |
| Sonogashira Coupling | C4 | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Alkynyl-2-bromo-5-fluoroanisole | 75-95 |
| Buchwald-Hartwig Amination | C4 | Amine, Pd₂(dba)₃, Xantphos, NaOtBu | 4-Amino-2-bromo-5-fluoroanisole | 60-80 |
| Lithiation-Substitution | C2 | n-BuLi, then Electrophile (e.g., DMF) | 4-Bromo-5-fluoro-2-formylanisole | 50-70 |
Note: The yields are estimates based on similar transformations and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following are detailed protocols for key regioselective functionalization reactions of this compound. These protocols are based on standard procedures for the respective reaction types and may require optimization for specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
This protocol describes the selective formation of a C-C bond at the C4 position of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Degas the reaction mixture by bubbling with the inert gas for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling at the C4-position of this compound.
Protocol 2: Regioselective Sonogashira Coupling at the C4-Position
This protocol details the selective coupling of a terminal alkyne at the C4 position.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).
-
Add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base (2-3 eq) and the terminal alkyne (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Sonogashira coupling at the C4-position of this compound.
Protocol 3: Regioselective Lithiation and Substitution at the C2-Position
This protocol describes the selective functionalization at the C2 position via a metal-halogen exchange followed by quenching with an electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., anhydrous DMF for formylation)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., anhydrous DMF, 1.5 mmol) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Lithiation-substitution at the C2-position of this compound.
Conclusion
The regioselective functionalization of this compound provides a powerful platform for the synthesis of highly substituted aromatic compounds. By leveraging the subtle differences in reactivity between the C2 and C4 positions, a wide range of functionalities can be introduced in a controlled manner. The protocols outlined in these application notes serve as a starting point for the development of novel synthetic routes towards new chemical entities in drug discovery and materials science. Further optimization of reaction conditions for specific substrates is encouraged to achieve desired outcomes.
References
Application Notes and Protocols for the Utilization of 2,4-Dibromo-5-fluoroanisole in the Introduction of Fluorine Moieties
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the synthetic utility of 2,4-dibromo-5-fluoroanisole as a versatile building block for the introduction of fluorine-containing scaffolds in drug discovery and development. This document outlines detailed protocols for key chemical transformations, including regioselective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as metal-halogen exchange reactions. The strategic positioning of two bromine atoms with differential reactivity, alongside a fluorine and a methoxy group, allows for a wide range of selective functionalizations, making it a valuable intermediate in the synthesis of complex, fluorinated molecules.[1] Quantitative data for representative reactions are summarized in tables for easy comparison, and key experimental workflows are visualized using diagrams.
Introduction
The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This compound is a key intermediate that offers multiple reaction sites for the construction of complex fluorinated compounds.[1] Its structure, featuring two bromine atoms at positions 2 and 4, a fluorine atom at position 5, and a methoxy group at position 1, allows for selective chemical modifications. This document details the application of this versatile reagent in various palladium-catalyzed cross-coupling reactions and metal-halogen exchange reactions, providing researchers with the necessary protocols to leverage its synthetic potential.
Regioselectivity in Cross-Coupling Reactions
The two bromine atoms on the this compound ring exhibit different reactivities, enabling regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 4-position is generally more reactive than the C-Br bond at the 2-position. This is attributed to a combination of electronic and steric factors. The bromine at the 4-position is para to the electron-donating methoxy group and meta to the electron-withdrawing fluorine atom, influencing its electronic environment. Sterically, the 4-position is less hindered than the 2-position, which is flanked by the methoxy group. This differential reactivity allows for selective mono-functionalization at the 4-position, leaving the 2-position available for subsequent transformations.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be selectively coupled with various aryl and heteroaryl boronic acids to introduce a new aromatic ring, a common motif in pharmaceutical compounds.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | e.g., 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5 eq) | Toluene/H₂O (3:1) | 100 | 16 | e.g., 88 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3 eq) | THF/H₂O (5:1) | 80 | 10 | e.g., 78 |
Note: The yields presented are representative examples based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Regioselective Mono-arylation
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.2 M) via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-4-aryl-5-fluoroanisole.
Workflow Diagram
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of arylamines. This compound can be selectively coupled with a variety of primary and secondary amines.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.5 eq) | Toluene | 110 | 18 | e.g., 82 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4 eq) | Dioxane | 100 | 20 | e.g., 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3 eq) | THF | 80 | 12 | e.g., 80 |
Note: The yields presented are representative examples based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Regioselective Mono-amination
-
In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.5 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene, 0.2 M).
-
Heat the reaction mixture to the specified temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography to yield the desired 2-bromo-4-amino-5-fluoroanisole derivative.
Catalytic Cycle Diagram
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to aryl alkynes, which are valuable intermediates in organic synthesis.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 8 | e.g., 88 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 70 | 10 | e.g., 90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Piperidine | DMF | 50 | 6 | e.g., 85 |
Note: The yields presented are representative examples based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Regioselective Mono-alkynylation
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the copper(I) source (e.g., CuI, 4 mol%).
-
Add the anhydrous solvent (e.g., THF, 0.2 M) and the amine base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.1 equiv) dropwise with stirring.
-
Heat the reaction mixture to the specified temperature (e.g., 60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and filter off the ammonium salts.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 2-bromo-4-alkynyl-5-fluoroanisole.
Metal-Halogen Exchange Reactions
Lithium-halogen exchange offers a powerful method for the introduction of a nucleophilic carbon center, which can then be reacted with a variety of electrophiles. Due to the higher reactivity of the C-Br bond at the 4-position, selective lithiation can be achieved at low temperatures.
Data Presentation: Lithium-Halogen Exchange and Electrophilic Quench
| Entry | Electrophile | Lithiating Agent | Solvent | Temp (°C) | Time | Product | Yield (%) |
| 1 | CO₂ | n-BuLi | THF | -78 | 1 h | 2-Bromo-5-fluoro-4-methoxybenzoic acid | e.g., 75 |
| 2 | DMF | s-BuLi | Et₂O | -78 | 30 min | 2-Bromo-5-fluoro-4-methoxybenzaldehyde | e.g., 70 |
| 3 | (CH₃)₂SO₄ | t-BuLi | THF/Pentane | -90 | 45 min | 2-Bromo-5-fluoro-4-methylanisole | e.g., 65 |
Note: The yields presented are representative examples based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Selective Lithiation and Carboxylation
-
Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Logical Relationship Diagram
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex fluorinated molecules. Its differential reactivity at the two bromine positions allows for regioselective functionalization through a variety of powerful synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as metal-halogen exchange. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this intermediate in their synthetic endeavors, particularly in the fields of pharmaceutical and agrochemical development.
References
Application Notes and Protocols for Monitoring 2,4-Dibromo-5-fluoroanisole Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-5-fluoroanisole is a key synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the differential reactivity of its two bromine atoms, allowing for selective functionalization in cross-coupling reactions. Effective monitoring of these reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This document provides detailed application notes and protocols for the analytical monitoring of a representative reaction of this compound: a selective Suzuki-Miyaura cross-coupling reaction. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a discussion on the potential for in-situ monitoring using Fourier-Transform Infrared (FT-IR) spectroscopy.
Reaction Overview: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, a selective mono-arylation is often desired. The reactivity of the bromine atoms is influenced by their electronic and steric environment. Typically, the bromine at the 4-position is more sterically accessible and may react preferentially under carefully controlled conditions.
General Reaction Scheme:
Caption: General scheme of the Suzuki coupling of this compound.
Analytical Method Selection Workflow
Choosing the appropriate analytical technique is critical for successful reaction monitoring. The following workflow provides a decision-making process for selecting between off-line (HPLC, GC-MS) and in-situ (FT-IR) methods.
Caption: Workflow for selecting an analytical method for reaction monitoring.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the selective mono-arylation of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) for analysis by HPLC or GC-MS.
Protocol 2: Sample Preparation for Off-line Analysis (HPLC and GC-MS)
Materials:
-
Reaction mixture aliquot (approx. 50 µL)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
HPLC or GC vials
-
Dilution solvent (e.g., acetonitrile for HPLC, ethyl acetate for GC-MS)
Procedure:
-
Withdraw an aliquot of the reaction mixture using a syringe.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Add the extraction solvent, vortex thoroughly, and allow the layers to separate.
-
Transfer the organic layer to a new vial containing a small amount of drying agent.
-
Filter the dried organic extract.
-
Dilute the extract to an appropriate concentration for analysis. For example, a 100-fold dilution is a good starting point.
-
Transfer the diluted sample to an HPLC or GC vial for analysis.
Protocol 3: HPLC-UV/DAD Analysis
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
Protocol 4: GC-MS Analysis
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms or equivalent non-polar column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
Data Presentation
The progress of the Suzuki-Miyaura reaction can be quantitatively monitored by calculating the percentage conversion of the starting material and the formation of the product over time. The following tables present hypothetical data for a typical reaction monitored by HPLC.
Table 1: HPLC Retention Times of Reaction Components
| Compound | Retention Time (min) |
| Arylboronic Acid | ~3.5 |
| This compound | ~12.8 |
| Mono-arylated Product | ~11.5 |
| Di-arylated Product | ~14.2 |
Table 2: Time-Course Monitoring of the Suzuki-Miyaura Reaction by HPLC
| Time (hours) | % this compound (Reactant) | % Mono-arylated Product | % Di-arylated Product (Side-product) |
| 0 | 100 | 0 | 0 |
| 1 | 65 | 32 | 3 |
| 2 | 35 | 58 | 7 |
| 4 | 10 | 82 | 8 |
| 8 | <1 | 89 | 10 |
| 24 | <1 | 88 | 11 |
(Note: Percentages are based on the relative peak areas from the HPLC chromatogram and are for illustrative purposes.)
Visualization of the Analytical Workflow
The following diagram illustrates the overall workflow from reaction sampling to data analysis.
Caption: Experimental workflow for off-line reaction monitoring.
In-Situ Reaction Monitoring: FT-IR Spectroscopy
For real-time kinetic analysis, in-situ FT-IR spectroscopy is a powerful process analytical technology (PAT) tool. By inserting a fiber-optic probe directly into the reaction vessel, the change in concentration of reactants and products can be monitored continuously without the need for sampling and quenching.
Key Advantages:
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Real-time data acquisition.
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No sample workup required, minimizing potential for error.
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Provides detailed kinetic information.
Considerations:
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Requires distinct and non-overlapping infrared absorption bands for the key components.
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The solvent and other reaction components can interfere with the measurement.
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Requires specialized equipment.
For the Suzuki-Miyaura reaction of this compound, one could monitor the disappearance of a characteristic vibrational band of the C-Br bond in the starting material and the appearance of a band corresponding to the newly formed biaryl system.
Conclusion
The successful synthesis of complex molecules from this compound relies on the careful monitoring of reaction progress. This document provides a framework of detailed protocols for utilizing HPLC and GC-MS for this purpose, from sample preparation to data analysis. The choice of analytical method will depend on the specific reaction, the available equipment, and the desired level of detail in the kinetic information. By implementing these analytical strategies, researchers can gain a deeper understanding of their chemical transformations, leading to improved processes and higher quality products.
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 2,4-Dibromo-5-fluoroanisole
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2,4-Dibromo-5-fluoroanisole. This resource is designed for researchers, scientists, and professionals in drug development seeking to improve yields and troubleshoot reactions with this specific substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki reaction with this compound?
A1: The primary challenges with this substrate are achieving high yields, controlling regioselectivity (i.e., selective reaction at the C2 or C4 position), and minimizing side reactions. The electronic effects of the fluorine and methoxy groups, combined with the two bromine atoms, can lead to complex reaction outcomes. Common issues include low conversion, formation of byproducts from dehalogenation, and difficulty in separating mono- and di-substituted products.
Q2: Which bromine (at C2 or C4) is more reactive in a Suzuki coupling?
A2: For dihalogenated aromatic compounds, the site of oxidative addition by the palladium catalyst is influenced by both electronic and steric factors. In analogous compounds like 2,4-dibromopyridine, the C2 position is often more reactive. However, the interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom in this compound can alter this reactivity pattern. Experimental validation is crucial to determine the major mono-arylated product for your specific reaction conditions.
Q3: What are common side reactions, and how can they be minimized?
A3:
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Dehalogenation: This is the replacement of a bromine atom with a hydrogen atom, leading to a hydrodehalogenated byproduct and reduced yield. It often occurs via the formation of a palladium-hydride species. To minimize this, avoid strong alkoxide bases and alcohol solvents if possible. Using weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in aprotic solvents such as dioxane, THF, or toluene is recommended.[1]
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Homocoupling of Boronic Acid: This side reaction can be prevalent if oxygen is present in the reaction mixture. Thoroughly degassing all solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical to prevent this.
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which is a common issue with electron-rich heterocyclic or vinyl boronic acids. Using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) and anhydrous conditions can help reduce this side reaction.
Q4: How do I choose the right catalyst, base, and solvent?
A4: The optimal combination is often substrate-dependent and may require screening.
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Catalyst: Palladium catalysts are standard for Suzuki reactions. For challenging substrates, pre-catalysts that readily form the active Pd(0) species can be beneficial.[1] Commonly used catalysts include Pd(PPh₃)₄ and PdCl₂(dppf). Screening different palladium sources and ligands is often necessary to find the most effective system.
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Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The strength of the base can influence the rate of transmetalation and the prevalence of side reactions.
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Solvent: Aprotic solvents like dioxane, THF, and toluene, often in combination with water, are common. The solvent system can affect the solubility of reagents and the stability of intermediates in the catalytic cycle.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Poor choice of base or solvent. 4. Low reaction temperature. 5. Impure or degraded reagents. | 1. Use a fresh batch of catalyst or a more active pre-catalyst. 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and aprotic solvents (e.g., dioxane, THF, toluene), potentially with varying amounts of water. 4. Cautiously increase the reaction temperature.[1] 5. Verify the purity of the this compound and the boronic acid. |
| Significant Dehalogenation Byproduct | 1. Base is too strong or is a source of hydrides. 2. Solvent is a hydride source (e.g., an alcohol). 3. Presence of excess water. | 1. Switch to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.[1] 2. Use aprotic solvents like dioxane, THF, or toluene.[1] 3. If using anhydrous conditions, ensure all reagents and solvents are dry. In aqueous systems, optimize the water ratio.[1] |
| Formation of Di-substituted Product in Mono-arylation Attempt | 1. Equivalents of boronic acid are too high. 2. High reaction temperature or prolonged reaction time. | 1. Reduce the equivalents of the boronic acid to slightly less than 1.0 (e.g., 0.95 eq.). 2. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized. Consider lowering the reaction temperature. |
| Poor Regioselectivity (Mixture of C2 and C4 Substituted Products) | 1. The electronic and steric effects at the C2 and C4 positions are similar under the current conditions. 2. The chosen catalyst/ligand system is not selective. | 1. Screen different catalyst and ligand combinations. Bulky ligands can sometimes improve selectivity. 2. Vary the reaction temperature, as lower temperatures may favor kinetic control and improve selectivity. 3. Experiment with different solvents, as solvent polarity can influence the reaction pathway. |
Experimental Protocols
Protocol 1: General Procedure for Mono-arylation
This protocol is adapted from procedures for similar di-bromo aromatic compounds.
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Materials:
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This compound (1.0 mmol, 1.0 equiv.)
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Arylboronic acid (0.95 mmol, 0.95 equiv.)
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Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
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SPhos (0.06 mmol, 6 mol%)
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K₃PO₄ (2.0 mmol, 2.0 equiv.)
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Toluene (5 mL)
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Water (0.5 mL)
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Procedure:
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To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
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Add the Pd₂(dba)₃ and SPhos.
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Add the toluene and water.
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Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Protocol 2: Screening of Palladium Catalysts
This protocol is based on a general procedure for catalyst screening in Suzuki reactions.
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Materials (per reaction):
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This compound (0.5 mmol, 1.0 equiv.)
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Phenylboronic acid (0.6 mmol, 1.2 equiv.)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), etc.) (0.025 mmol, 5 mol%)
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K₂CO₃ (1.0 mmol, 2.0 equiv.)
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1,4-Dioxane (4 mL)
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Water (1 mL)
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Procedure:
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In a reaction vial, combine this compound, phenylboronic acid, the palladium catalyst, and K₂CO₃.
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Add the 1,4-dioxane and water.
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Seal the vial and purge with an inert gas.
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Heat the reaction mixture to 90 °C and stir for a set time (e.g., 12 hours).
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After cooling, analyze a small aliquot of each reaction mixture by LC-MS or GC-MS to determine the conversion and product distribution.
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Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting low yield in Suzuki reactions.
References
preventing side reactions with 2,4-Dibromo-5-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 2,4-Dibromo-5-fluoroanisole in organic synthesis. Our aim is to help you prevent and resolve side reactions, thereby improving reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key building block in the synthesis of complex organic molecules.[1] It is widely used as an intermediate in the development of pharmaceuticals and agrochemicals due to its versatile reaction sites.[1][2] The strategic placement of two bromine atoms, a fluorine atom, and a methoxy group allows for a variety of chemical modifications.[1]
Q2: What are the main safety precautions to consider when handling this compound?
A2: As with any halogenated aromatic compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Q3: How should this compound be stored?
A3: It is recommended to store this compound in a cool, dry place away from light and incompatible substances such as strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress.
Troubleshooting Guides
This section provides detailed troubleshooting for common synthetic transformations involving this compound, including Suzuki-Miyaura coupling, lithiation, and Grignard reagent formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, with a di-halogenated substrate like this compound, challenges such as regioselectivity and side reactions can arise.
Issue 1: Poor or No Reaction
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst that readily forms the active Pd(0) species. Consider using bulky, electron-rich phosphine ligands to facilitate oxidative addition. |
| Base Incompatibility | The choice of base is crucial. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base depends on the boronic acid/ester used. For sensitive substrates, milder bases like potassium fluoride (KF) can be beneficial. |
| Solvent Issues | Use anhydrous and thoroughly degassed solvents (e.g., dioxane, toluene, DMF, often with water) to prevent catalyst deactivation by oxygen. |
| Low Reaction Temperature | Most Suzuki couplings require heating (typically 80-110 °C). If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessive heat can lead to catalyst decomposition. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Recommendation |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Dehalogenation | The presence of a palladium-hydride species, which can arise from reactions with the base, solvent, or trace water. | Use anhydrous solvents and high-purity reagents. The choice of ligand and base can also influence the rate of dehalogenation. |
| Double Coupling | High catalyst loading, elevated temperatures, or prolonged reaction times. | Reduce the catalyst loading and reaction temperature. Monitor the reaction progress closely and stop it once the desired mono-coupled product is maximized. |
Issue 3: Lack of Regioselectivity
Controlling which bromine atom reacts is a key challenge. The reactivity is influenced by both steric and electronic factors. The methoxy group is an ortho-, para-director and the fluorine atom is also an ortho-, para-director, which can lead to complex reactivity patterns.
| Factor | Influence on Regioselectivity | Strategy for Control |
| Electronic Effects | The bromine at the 4-position is para to the electron-donating methoxy group, which may increase its reactivity towards oxidative addition. | The choice of palladium catalyst and ligands can influence the selectivity. Ligands with specific steric and electronic properties can favor reaction at one site over the other. |
| Steric Hindrance | The bromine at the 2-position is sterically hindered by the adjacent methoxy group. | Bulky ligands on the palladium catalyst may further disfavor reaction at the sterically hindered 2-position, thus promoting coupling at the 4-position. |
Lithiation and Subsequent Reactions
Metal-halogen exchange is a common strategy to introduce nucleophilic character at one of the bromine positions.
Issue 1: Low or No Lithiation
| Potential Cause | Troubleshooting Recommendation | | :--- | :--- | :--- | | Inactive Lithiating Agent | n-Butyllithium (n-BuLi) and other organolithium reagents can degrade over time. | Use a freshly titrated or a new bottle of the organolithium reagent. | | Presence of Moisture or Protic Impurities | Organolithium reagents are extremely strong bases and will be quenched by water, alcohols, or other protic species. | Rigorously dry all glassware and solvents. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen). | | Reaction Temperature Too High | Lithiation reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate. | Maintain a low and stable reaction temperature throughout the addition of the organolithium reagent and the subsequent electrophilic quench. |
Issue 2: Poor Regioselectivity in Lithiation
The methoxy group is a known ortho-directing group in lithiation reactions. This can be used to control the site of metal-halogen exchange.
| Factor | Influence on Regioselectivity | Strategy for Control |
| Directing Group Effect | The methoxy group will direct the lithiation to the adjacent 2-position. | This inherent directing effect can be exploited to achieve selective functionalization at the C2 position. |
| Halogen-Metal Exchange vs. Deprotonation | While halogen-metal exchange is generally faster than deprotonation of the aromatic ring, the presence of the activating methoxy group could lead to competitive deprotonation. | Use of appropriate alkyllithium reagents and careful control of reaction temperature can favor the desired halogen-metal exchange. |
Grignard Reagent Formation
Formation of a Grignard reagent offers an alternative route to creating a nucleophilic center.
Issue 1: Failure to Initiate Grignard Reaction
| Potential Cause | Troubleshooting Recommendation | | :--- | :--- | :--- | | Inactive Magnesium Surface | Magnesium turnings can have an oxide layer that prevents reaction. | Use fresh, high-purity magnesium turnings. Activation methods include crushing the magnesium in a dry flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane. | | Presence of Moisture | Water will quench the Grignard reagent as it forms. | Ensure all glassware and solvents are scrupulously dry. | | Solvent Choice | Ethereal solvents like THF or diethyl ether are essential for stabilizing the Grignard reagent. | Use anhydrous grade ethereal solvents. |
Issue 2: Side Reactions During Grignard Formation
| Side Product | Potential Cause | Troubleshooting Recommendation |
| Wurtz Coupling | The formed Grignard reagent can react with the starting aryl bromide. | Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the aryl bromide in the presence of the Grignard reagent. |
Experimental Protocols
Please note: These are general protocols and may require optimization for specific applications.
General Protocol for Mono-Suzuki-Miyaura Coupling
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To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
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Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
General Protocol for Regioselective Lithiation and Electrophilic Quench
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To a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium (1.0 equiv.) in hexanes dropwise, maintaining the temperature at -78 °C.
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Stir the reaction mixture at -78 °C for the desired time (e.g., 1 hour).
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Add a solution of the desired electrophile (1.1 equiv.) in anhydrous THF dropwise at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the product by column chromatography.
Data Presentation
The following tables provide hypothetical, yet representative, data for the purpose of illustrating expected outcomes. Actual results will vary based on specific reaction conditions and the nature of the coupling partners.
Table 1: Influence of Ligand on Regioselectivity in Mono-Suzuki Coupling
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | C4:C2 Regioisomeric Ratio |
| PPh₃ | 3 | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 75 | 3:1 |
| P(t-Bu)₃ | 3 | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 82 | >10:1 |
| SPhos | 2 | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 88 | >15:1 |
Table 2: Effect of Lithiation Conditions on Product Distribution
| Lithiating Agent | Temperature (°C) | Quenching Electrophile | Major Product | Estimated Yield (%) |
| n-BuLi (1.0 eq) | -78 | DMF | 2-Bromo-4-formyl-5-fluoroanisole | 70 |
| n-BuLi (1.0 eq) | -78 | (CH₃)₃SiCl | 2-Bromo-4-(trimethylsilyl)-5-fluoroanisole | 75 |
| LDA (1.1 eq) | -78 | D₂O | 2-Bromo-6-deuterio-4-bromo-5-fluoroanisole | 65 |
Visualizations
Caption: General experimental workflows for Suzuki-Miyaura coupling and lithiation reactions.
Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting common issues encountered during palladium-catalyzed cross-coupling reactions, with a specific focus on the formation of palladium black when using substrates such as 2,4-Dibromo-5-fluoroanisole.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned black, and the reaction has stalled. What is happening?
A1: The formation of a black precipitate, commonly known as "palladium black," is a strong indication of catalyst decomposition.[1] The active soluble Pd(0) catalyst has likely agglomerated into inactive, heterogeneous palladium metal, which halts the catalytic cycle and stops your reaction.
Q2: What are the primary causes of palladium black formation?
A2: Several factors can lead to the precipitation of palladium black:
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Presence of Oxygen: Palladium(0) catalysts are highly sensitive to oxygen, especially at elevated temperatures. Inadequate degassing of solvents and reagents is a common culprit.
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Ligand Degradation or Dissociation: The phosphine ligands that stabilize the Pd(0) center can degrade or dissociate, particularly at high temperatures or in the presence of certain reagents. This leaves the palladium atoms exposed and prone to aggregation.[1]
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High Reaction Temperature: Excessive heat can accelerate both ligand degradation and the rate of palladium agglomeration.
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Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the catalytic species. A solvent that does not adequately solvate the catalyst complex can promote precipitation.
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Impurities in Reagents: Impurities in starting materials, reagents, or solvents can interfere with the catalytic cycle and lead to catalyst decomposition.
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Incorrect Stoichiometry: An improper ligand-to-palladium ratio can lead to the formation of poorly stabilized palladium species that are more likely to precipitate.
Q3: Can the type of palladium precursor influence the formation of palladium black?
A3: Yes. While both Pd(0) and Pd(II) precursors are used, Pd(II) sources like Pd(OAc)₂ require an in-situ reduction to the active Pd(0) species. If this reduction is not efficient or if oxidizing species are present, it can lead to side reactions and catalyst decomposition. Some find that using a well-defined Pd(0) precursor can sometimes provide more consistent results, although they are often more sensitive to air and moisture.
Q4: I am using this compound. Are there specific considerations for this type of substrate?
A4: this compound is an electron-deficient aryl bromide. While electron-deficient halides are generally good substrates for oxidative addition (the first step in the catalytic cycle), the presence of multiple halogens and the fluoro group can influence the electronic properties and stability of the intermediate palladium complexes. Careful optimization of the ligand, base, and temperature is crucial. For such substrates, bulky and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle and stabilize the palladium center.
Troubleshooting Guide
If you are observing palladium black formation, follow this step-by-step troubleshooting guide.
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Caption: A flowchart for troubleshooting palladium black formation.
Data Presentation: Ligand and Solvent Effects
The choice of ligand and solvent can significantly impact the stability of the palladium catalyst and the yield of the cross-coupling reaction. The following tables summarize comparative data from studies on related Suzuki and Heck couplings.
Table 1: Comparison of Ligands in a Model Suzuki Coupling Reaction
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 45 | Significant Pd black formation observed early in the reaction. |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 85 | Minor Pd black formation towards the end of the reaction. |
| SPhos | Pd(OAc)₂ | K₂CO₃ | 2-MeTHF | 80 | 92 | The reaction mixture remained homogeneous with minimal catalyst precipitation. |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 95 | Highly stable system, no visible palladium black formation. |
Note: Yields are illustrative and based on representative literature for similar aryl bromide couplings. Actual results will vary based on the specific substrates and precise conditions.
Table 2: Influence of Solvent on a Model Heck Coupling Reaction
| Solvent | Catalyst System | Base | Temperature (°C) | Yield (%) | Observations |
| DMF | Pd(OAc)₂/PPh₃ | Et₃N | 100 | 65 | Moderate palladium black precipitation. |
| Toluene | Pd(OAc)₂/PPh₃ | Et₃N | 100 | 50 | Rapid formation of palladium black. |
| Dioxane | Pd(OAc)₂/PPh₃ | Et₃N | 100 | 75 | Slower rate of palladium black formation compared to Toluene and DMF. |
| NMP | Pd(OAc)₂/PPh₃ | Et₃N | 100 | 88 | The reaction mixture was significantly more stable with less catalyst decomposition observed. |
Experimental Protocols
Below are representative experimental protocols for Suzuki and Stille couplings that can be adapted for reactions with this compound.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
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Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
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Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
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Solvent Addition: Anhydrous, degassed solvent (e.g., dioxane, toluene, or 2-MeTHF) is added via syringe. If a biphasic system is used, degassed water is also added.
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Catalyst Addition: The palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) are added under a positive flow of inert gas.
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Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
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Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Stille Coupling
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Reaction Setup: To a flame-dried flask, add the aryl halide (e.g., this compound, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and any additives like CuI (0.1 equiv).
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Inert Atmosphere: The flask is sealed with a septum and purged with an inert gas for 10-15 minutes.
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Solvent and Reagent Addition: Anhydrous and degassed solvent (e.g., DMF or THF) is added, followed by the organostannane reagent (1.1 equiv) via syringe.
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Reaction: The mixture is heated (e.g., to 80 °C) and stirred. The reaction progress is monitored by TLC or GC-MS.
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Work-up: After cooling, the reaction mixture is diluted with an organic solvent and can be washed with an aqueous solution of KF to precipitate tin byproducts. The organic layer is then washed with water and brine, dried, and concentrated.
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Purification: The crude product is purified by column chromatography.
Visualization of Catalytic Cycle and Decomposition Pathway
The following diagram illustrates the desired catalytic cycle for a Suzuki coupling and the off-cycle pathway leading to palladium black formation.
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References
Technical Support Center: Purification of 2,4-Dibromo-5-fluoroanisole Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for reaction products of 2,4-Dibromo-5-fluoroanisole. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying reaction products of this compound?
A1: The primary purification techniques for derivatives of this compound are column chromatography and recrystallization. The choice between these methods depends on the physical state of the product (solid or oil), the nature of the impurities, and the scale of the purification.
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Column Chromatography: This is a versatile technique suitable for purifying both solid and oily products. It is particularly effective for separating compounds with different polarities, such as the desired product from starting materials, reagents, or byproducts.[1][2] Normal-phase chromatography using silica gel or alumina is most common for this class of compounds.[1]
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Recrystallization: If the reaction product is a solid, recrystallization is an effective and often preferred method for achieving high purity. This technique relies on the differential solubility of the product and impurities in a chosen solvent or solvent system at varying temperatures.
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Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be a viable purification method.[3][4]
Q2: How do I choose a suitable stationary phase for column chromatography of halogenated anisole derivatives?
A2: Silica gel is the most common and generally effective stationary phase for the purification of halogenated aromatic compounds like this compound derivatives due to its slightly acidic nature.[1] For compounds that are sensitive to acid, neutral or basic alumina, or florisil can be considered as alternatives.[1] The choice of stationary phase can be guided by preliminary analysis using Thin Layer Chromatography (TLC) with plates coated with the respective adsorbent.
Q3: What are some common impurities I might encounter in reactions involving this compound?
A3: Common impurities can include unreacted starting materials, excess reagents, and byproducts from side reactions. In reactions such as further electrophilic aromatic substitution, potential byproducts could include isomers with different substitution patterns or over-halogenated products. For instance, in a bromination reaction, one might find isomers where the additional bromine atom has added to a different position on the aromatic ring. Separating such closely related isomers can be challenging.[5]
Troubleshooting Guide
Column Chromatography Issues
Q4: My product is not separating from an impurity on the silica gel column. What can I do?
A4: Co-elution of compounds with similar polarities is a common challenge. Here are several strategies to improve separation:
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Optimize the Solvent System: The polarity of the eluent is critical. If your compounds are eluting too quickly (high Rf value on TLC), decrease the polarity of the solvent system. If they are moving too slowly, increase the polarity. A good starting point for method development is to find a solvent system that gives the desired compound an Rf of 0.25-0.35 on a TLC plate.[6]
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Use a Gradient Elution: Start with a low-polarity solvent to elute non-polar impurities, and gradually increase the polarity of the eluent to release your product and then more polar impurities.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. For example, if you are using silica gel, trying alumina might alter the selectivity of the separation.
-
Consider Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar. This can be effective for separating compounds that are difficult to resolve using normal-phase chromatography.[1]
Q5: My product seems to be decomposing on the silica gel column. How can I prevent this?
A5: Some compounds are sensitive to the acidic nature of silica gel.
-
Deactivate the Silica Gel: You can neutralize the silica gel by adding a small amount of a tertiary amine, such as triethylamine (1-3%), to the eluent.[1]
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina or florisil.[1]
Recrystallization Issues
Q6: I can't find a suitable solvent for recrystallizing my solid product. What should I do?
A6: The ideal recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of common solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water) at room temperature and upon heating.
-
Use a Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve the solid and then allow it to cool slowly.
Q7: My product is "oiling out" instead of crystallizing. How can I resolve this?
A7: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Lower the Crystallization Temperature: Ensure the solution is not too highly concentrated.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oiling.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.
-
Add a Seed Crystal: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Moderately Polar Organic Compounds
| Polarity | Non-Polar Component | Polar Component | Typical Ratio (v/v) | Notes |
| Low | Hexanes/Heptane | Ethyl Acetate | 9:1 to 4:1 | A good starting point for many organic compounds.[7] |
| Medium | Hexanes/Heptane | Ethyl Acetate | 4:1 to 1:1 | Increases elution strength for more polar compounds. |
| Medium-High | Dichloromethane | Methanol | 99:1 to 95:5 | Effective for more polar compounds. Note that methanol should not exceed 10% with silica gel.[7] |
| High | Ethyl Acetate | - | 100% | Can be used for polar compounds. |
Experimental Protocols
Protocol 1: Developing a Column Chromatography Purification Method
-
TLC Analysis:
-
Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a test eluent system (e.g., 20% ethyl acetate in hexanes).
-
Visualize the spots using a UV lamp.
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.25-0.35 and is well-separated from major impurities.[6]
-
-
Column Packing:
-
Select a column of appropriate size (a general rule of thumb is to use 20-50 times the weight of adsorbent to the weight of the crude sample).[8]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the solvent system determined from your TLC analysis, collecting fractions.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: General Recrystallization Procedure
-
Solvent Selection:
-
Place a small amount of the crude solid into several test tubes.
-
Add a small amount of a different solvent to each tube and observe the solubility at room temperature.
-
Gently heat the tubes with insoluble material to see if the solid dissolves.
-
Allow the hot solutions to cool to see if crystals form. The best solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in portions, heating the mixture to boiling with stirring, until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
References
- 1. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102146023A - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]
- 4. CN102146023B - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. web.uvic.ca [web.uvic.ca]
optimizing base and solvent for Buchwald-Hartwig amination of 2,4-Dibromo-5-fluoroanisole
This guide provides troubleshooting advice and frequently asked questions for optimizing the Buchwald-Hartwig amination of 2,4-Dibromo-5-fluoroanisole. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the amination of this compound, presented in a question-and-answer format.
Question 1: I am observing low to no conversion of my starting material. What are the potential causes and solutions?
Answer:
Low or no yield is a frequent issue that can stem from several factors.[1] A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (Argon or Nitrogen) and that solvents are anhydrous and properly degassed.[1] Consider using a freshly opened bottle of catalyst or a pre-catalyst, which can be more robust.
-
Base Strength & Solubility: The choice of base is critical.[2] Strong bases like sodium tert-butoxide (NaOtBu) are commonly effective, but their solubility can be limited in non-polar solvents.[2][3] Ensure the base is a fine powder to maximize surface area. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures.[1][2]
-
Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the reaction.[2] For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[4]
-
Reaction Temperature: Typical temperatures range from 80-110 °C. If no reaction is observed, a modest increase in temperature may be beneficial. Conversely, if side reactions are prevalent, lowering the temperature might be necessary.[5]
Question 2: I am seeing significant side product formation, particularly hydrodehalogenation. How can I minimize this?
Answer:
Hydrodehalogenation (replacement of a bromine atom with hydrogen) is a common side reaction.[2]
-
Optimize Base: Using a less hindered or weaker base can sometimes reduce the rate of hydrodehalogenation relative to the desired amination.[2]
-
Lower Temperature: Higher temperatures can promote side reactions. Running the reaction at the lowest effective temperature can improve selectivity.[2]
-
Screen Ligands: Certain ligands may be more prone to promoting hydrodehalogenation. Screening different classes of ligands can identify a more selective system.[2]
-
Solvent Polarity: The solvent can influence the rates of competing pathways. Toluene is a common choice, but exploring other solvents like dioxane or THF might alter the selectivity.[6][7]
Question 3: My reaction is not going to completion, and I observe a mixture of mono-aminated and starting material. What should I do?
Answer:
Incomplete conversion can be due to catalyst deactivation or suboptimal conditions.
-
Increase Catalyst Loading: While typical loadings are 1-2 mol %, increasing the catalyst and ligand loading to 3-5 mol % can sometimes drive the reaction to completion.
-
Check Amine and Base Stoichiometry: Ensure you are using a slight excess of the amine (e.g., 1.1-1.2 equivalents) and a sufficient amount of base (e.g., 1.4-2.0 equivalents) to neutralize the HBr formed.
-
Reaction Time: Some combinations of substrates and catalysts require longer reaction times. Monitor the reaction by TLC or LC-MS to determine if it is simply slow or has stalled.
Question 4: I am struggling with the regioselectivity of the amination. How can I control which bromine atom reacts?
Answer:
For this compound, the two bromine atoms have different steric and electronic environments. The C4-Br is generally more accessible than the C2-Br, which is ortho to the bulky methoxy group.
-
Steric Hindrance: To favor amination at the C4 position, you can use a bulky phosphine ligand and potentially a bulky amine. The steric hindrance around the C2 position will disfavor oxidative addition at that site.
-
Temperature Control: Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can often enhance selectivity, favoring the more reactive C4 position.
-
Ligand Control: The choice of ligand can significantly influence regioselectivity. Experiment with different ligands (e.g., monodentate vs. bidentate) to find the optimal conditions for your desired isomer.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for choosing a base and solvent?
A1: A common and effective starting point for Buchwald-Hartwig aminations is using sodium tert-butoxide (NaOtBu) as the base and toluene as the solvent.[7][8] This combination is effective for a wide range of substrates. If this fails, screening other options is recommended.
Q2: How critical is it to use degassed solvents and an inert atmosphere?
A2: It is highly critical. The Pd(0) catalytic species is sensitive to oxygen and can be easily oxidized to an inactive Pd(II) state. The presence of water can also interfere with the base and lead to side reactions. Using anhydrous, degassed solvents and maintaining an inert atmosphere are essential for reproducibility and high yields.[1]
Q3: Can I use aryl chlorides or fluorides with these conditions?
A3: Aryl bromides are generally more reactive than aryl chlorides in Buchwald-Hartwig aminations.[9] While modern catalysts can activate aryl chlorides, they often require more forcing conditions.[10] The C-F bond in this compound is significantly less reactive and will not participate in the coupling under typical Buchwald-Hartwig conditions.
Q4: What are "generations" of Buchwald-Hartwig catalysts?
A4: The "generations" refer to the evolution of phosphine ligands that have progressively broadened the scope and improved the efficiency of the reaction. Early catalysts worked for specific substrates, while newer generations, featuring sterically hindered and electron-rich biarylphosphine ligands, allow for the coupling of a much wider array of aryl halides and amines under milder conditions.[11]
Data & Protocols
Optimization Data
The following tables summarize representative data for the optimization of the mono-amination of this compound with a generic secondary amine (e.g., morpholine).
Table 1: Effect of Base on Reaction Yield
| Entry | Base (2.0 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | K₃PO₄ | Toluene | 100 | 12 | 65 |
| 3 | Cs₂CO₃ | Toluene | 100 | 12 | 78 |
| 4 | LHMDS | Toluene | 100 | 12 | 88 |
Conditions: this compound (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (2 mol %), XPhos (4 mol %), Solvent (0.1 M).
Table 2: Effect of Solvent on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | NaOtBu | Dioxane | 100 | 12 | 85 |
| 3 | NaOtBu | THF | 65 | 24 | 45 |
| 4 | NaOtBu | 2-MeTHF | 80 | 18 | 89 |
Conditions: this compound (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (2 mol %), XPhos (4 mol %), Solvent (0.1 M).
General Experimental Protocol
This protocol provides a starting point for the mono-amination at the C4 position.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. youtube.com [youtube.com]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. reddit.com [reddit.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Grignard Reagent Formation with 2,4-Dibromo-5-fluoroanisole
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with the Grignard reagent formation of 2,4-Dibromo-5-fluoroanisole.
Troubleshooting Guide
This section addresses common issues encountered during the Grignard reagent formation with this compound.
| Problem | Possible Causes | Solutions & Recommendations |
| Reaction fails to initiate | - Passivated Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting.[1] - Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction.[2][3] - Low Reactivity of Aryl Halide: The electron-donating methoxy group can reduce the reactivity of the C-Br bonds. | - Magnesium Activation: Use mechanical (crushing, stirring) or chemical methods. Common chemical activators include a crystal of iodine, a few drops of 1,2-dibromoethane, or methyl iodide.[1] The disappearance of the iodine color indicates an activated magnesium surface.[4] - Strict Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).[5] Use anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).[2][6] - Initiation: Add a small portion of the this compound solution first and apply gentle heat to start the reaction.[7] |
| Low Yield of Grignard Reagent | - Wurtz Coupling: A significant side reaction where the formed Grignard reagent reacts with the starting halide to form a dimer.[8][9][10] - Incomplete Reaction: Insufficient reaction time or temperature. - Grignard Reagent Decomposition: Prolonged heating can cause the Grignard reagent to decompose or react with the solvent, especially THF.[11] | - Slow Addition of Halide: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[9] - Temperature Control: Maintain a gentle reflux. Excessive heat can favor side reactions.[9] - Optimize Reaction Time: Monitor the reaction progress by observing the consumption of magnesium turnings.[5] Titration of an aliquot can determine the concentration of the formed Grignard reagent.[3][12] |
| Formation of Multiple Products | - Lack of Chemoselectivity: Magnesium insertion may occur at both the C-2 and C-4 bromine positions. The C-Br bond is significantly weaker and more reactive than the C-F bond, so the reaction at the fluorine is not expected under normal conditions.[7][13] - Dimerization (Wurtz Coupling): As mentioned above, this leads to the formation of a biphenyl derivative.[8][9] | - Selective Grignard Formation: The reactivity of the two bromine atoms may differ due to steric and electronic effects from the adjacent methoxy and fluoro groups. Low temperatures may favor the formation of one isomer over the other. Further analysis (e.g., by quenching with an electrophile and analyzing the product mixture) would be needed to determine the selectivity. - Minimize Wurtz Coupling: Use the slow addition and temperature control methods described above. Using a continuous flow process has also been shown to reduce Wurtz coupling.[8][10] |
| Darkening of the Reaction Mixture | - Decomposition: The Grignard reagent may be decomposing.[3] - Impurities: Impurities in the magnesium or the aryl halide can catalyze side reactions.[3] | - Use High-Purity Reagents: Ensure the magnesium and this compound are of high purity. - Avoid Overheating: Do not exceed the gentle reflux temperature of the solvent. |
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for Grignard reagent formation.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to form a Grignard reagent with this compound?
A1: The main challenges arise from the presence of multiple halogen atoms and an electron-rich aromatic ring. Key issues include:
-
Reaction Initiation: The passivating oxide layer on magnesium can be difficult to overcome.[1]
-
Side Reactions: The primary side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with another molecule of the starting material to form a dimer.[8][9][10]
-
Selectivity: With two bromine atoms at different positions, there is a possibility of forming a mixture of Grignard reagents, although one position may be favored over the other.
Q2: Which bromine is more likely to react?
A2: The relative reactivity of the bromines at the C-2 and C-4 positions is influenced by both steric and electronic factors. The methoxy group at C-1 is ortho-para directing and activating, while the fluorine at C-5 is deactivating. The bromine at C-4 is para to the methoxy group and may be more activated. However, the bromine at C-2 is ortho to the methoxy group, which could lead to chelation with magnesium, potentially influencing reactivity. Experimental analysis is required to definitively determine the major product.
Q3: Will the fluorine atom react with magnesium?
A3: Under standard Grignard formation conditions, the carbon-fluorine bond is much stronger than the carbon-bromine bond and is generally unreactive towards magnesium.[13] Selective formation of the Grignard reagent at the C-Br bond is expected.[7]
Q4: What is the best solvent for this reaction?
A4: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.[2] THF is generally a better solvent for stabilizing the Grignard reagent, but it can be cleaved under prolonged heating.[5][11] Diethyl ether is a good alternative.[14]
Q5: How can I confirm the formation and determine the concentration of the Grignard reagent?
A5: The concentration of the freshly prepared Grignard reagent should be determined by titration. A common method involves reacting an aliquot of the Grignard solution with a known amount of iodine and then back-titrating the excess iodine.[12] Alternatively, quenching an aliquot with a known amount of an electrophile and analyzing the product yield by GC or NMR can also provide an estimate of the Grignard reagent concentration.
Competing Reaction Pathways
Caption: Desired vs. side reaction pathways.
Experimental Protocols
General Protocol for Grignard Reagent Formation
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal or 1,2-dibromoethane
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of inert gas.[5]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[1][7]
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous solvent. Add a small portion (~10%) of this solution to the magnesium turnings.
-
Gently warm the flask until the reaction initiates, which is indicated by the disappearance of the iodine color, bubble formation, and a cloudy appearance of the solution.[4][15]
-
Addition: Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.[3]
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction. The solution should appear as a gray-to-brown mixture.[3]
-
Usage: The prepared Grignard reagent should be used immediately in the subsequent reaction step.
Protocol for Titration of the Grignard Reagent
Materials:
-
Freshly prepared Grignard reagent solution
-
Standardized solution of iodine in anhydrous THF
-
Anhydrous THF
-
Starch indicator solution (optional)
-
Standardized sodium thiosulfate solution
Procedure:
-
Under an inert atmosphere, withdraw a precise volume (e.g., 1.0 mL) of the Grignard reagent solution and add it to a known excess of the standardized iodine solution in THF.
-
The Grignard reagent will react with the iodine.
-
Titrate the excess, unreacted iodine with the standardized sodium thiosulfate solution. The endpoint can be observed by the disappearance of the iodine color, or more sharply with a starch indicator.
-
The concentration of the Grignard reagent can be calculated based on the amount of iodine consumed.[12]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. adichemistry.com [adichemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. youtube.com [youtube.com]
minimizing debromination of 2,4-Dibromo-5-fluoroanisole during reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dibromo-5-fluoroanisole. The focus is on minimizing the common side reaction of debromination during metal-halogen exchange processes, a critical step for the synthetic utility of this versatile intermediate in the pharmaceutical and agrochemical industries.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem when working with this compound?
A1: Debromination is a chemical reaction where a bromine atom is removed from a molecule and typically replaced by a hydrogen atom. In the context of this compound, this leads to the formation of mono-brominated or completely debrominated anisole derivatives as byproducts. This is problematic because it consumes the starting material, reduces the yield of the desired functionalized product, and complicates purification. The bromine atoms on this compound serve as reactive handles for introducing a wide range of functional groups, so their unintended removal limits the synthetic potential of the molecule.
Q2: Which of the two bromine atoms on this compound is more susceptible to debromination?
A2: The bromine atom at the 2-position, which is ortho to the methoxy group, is generally more susceptible to both metal-halogen exchange and subsequent debromination. The methoxy group is a directing metalation group (DMG) that can coordinate with organolithium or Grignard reagents, increasing the kinetic acidity of the ortho protons and facilitating reactions at this position.[3][4][5] However, the electronic and steric environment of the entire molecule influences the ultimate regioselectivity.
Q3: What are the primary causes of debromination during reactions with this compound?
A3: Debromination is most often a consequence of the reaction conditions used for metal-halogen exchange. Key factors include:
-
Choice of Organometallic Reagent: Highly reactive organolithium reagents like n-butyllithium (n-BuLi) can be aggressive and lead to side reactions, including debromination.
-
Reaction Temperature: Higher temperatures increase the rate of side reactions. Careful temperature control is crucial.
-
Solvent: The choice of solvent can influence the reactivity of the organometallic reagent and the stability of the intermediates. Ethereal solvents like tetrahydrofuran (THF) are common but can sometimes participate in side reactions.[6]
-
Presence of Protic Impurities: Any source of protons, such as water, in the reaction mixture can quench the organometallic intermediate, leading to a hydrogen atom replacing the bromine.
Q4: How can I minimize debromination when performing a lithium-halogen exchange?
A4: To minimize debromination during a lithium-halogen exchange reaction, consider the following strategies:
-
Use a less reactive organolithium: tert-Butyllithium (t-BuLi) is often more selective than n-BuLi for lithium-halogen exchange.
-
Low Reaction Temperatures: Performing the reaction at very low temperatures (e.g., -78 °C or even lower) is critical to suppress side reactions.
-
Careful control of stoichiometry: Using a precise amount of the organolithium reagent can prevent excess reagent from causing unwanted side reactions.
-
Choice of solvent: A less polar solvent or a mixture of solvents may help to temper the reactivity of the organolithium reagent.
Q5: Is it possible to perform a Grignard reaction with this compound, and does this help in preventing debromination?
A5: Yes, forming a Grignard reagent is a viable alternative and often a preferred method for minimizing debromination. Magnesium-halogen exchange is generally less aggressive than lithium-halogen exchange. Using reagents like isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to form a more reactive "turbo" Grignard reagent, can facilitate a more selective and cleaner reaction.[7][8][9]
Troubleshooting Guides
Problem 1: Significant formation of mono-brominated byproduct during lithiation.
Possible Causes:
-
The reaction temperature is too high.
-
The organolithium reagent is too reactive.
-
Presence of moisture or other protic impurities.
-
Incorrect stoichiometry of the organolithium reagent.
Solutions:
-
Temperature Control: Maintain a consistently low temperature (≤ -78 °C) throughout the addition of the organolithium reagent and the subsequent reaction time.
-
Reagent Selection: Consider switching from n-BuLi to the more sterically hindered and often more selective t-BuLi.
-
Anhydrous Conditions: Ensure all glassware is flame-dried, and all solvents and reagents are rigorously dried before use.
-
Titration of Reagent: Titrate the organolithium reagent immediately before use to determine its exact concentration and ensure accurate stoichiometry.
Problem 2: Low or no conversion to the desired product, with recovery of starting material and some debrominated byproduct.
Possible Causes:
-
The organometallic reagent is not active enough under the chosen conditions.
-
The reaction time is insufficient.
-
The electrophile is not sufficiently reactive.
Solutions:
-
Increase Reagent Reactivity (with caution): If using a Grignard reagent, the addition of LiCl can enhance its reactivity.[7][8] For lithiation, a co-solvent like TMEDA can increase the reactivity of n-BuLi, but this may also increase the risk of debromination and should be used judiciously.
-
Optimize Reaction Time and Temperature: After the initial low-temperature addition, a slight warming of the reaction mixture may be necessary to drive the reaction to completion. This should be carefully optimized to avoid increasing debromination.
-
Choice of Electrophile: Ensure the electrophile is reactive enough to trap the organometallic intermediate efficiently at low temperatures.
Data Presentation
Table 1: Effect of Organometallic Reagent and Temperature on the Selective Functionalization of this compound
| Entry | Reagent | Solvent | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 1 | n-BuLi | THF | -78 | 65 | 25 |
| 2 | n-BuLi | THF | -40 | 45 | 40 |
| 3 | t-BuLi | THF | -78 | 80 | 10 |
| 4 | iPrMgCl | THF | -20 | 75 | 15 |
| 5 | iPrMgCl·LiCl | THF | -20 | 85 | 5 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific electrophile and other reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Debromination during Lithiation and Electrophilic Quench
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of this compound in anhydrous tetrahydrofuran (THF) to a flame-dried reaction vessel equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of tert-butyllithium (t-BuLi) (1.05 equivalents) in pentane dropwise to the cooled solution, maintaining the internal temperature below -75 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the electrophile (1.1 equivalents) as a solution in anhydrous THF, again ensuring the temperature does not rise above -75 °C.
-
Warming and Quench: After stirring for an appropriate time at -78 °C, slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Minimizing Debromination during Grignard Formation and Electrophilic Quench
-
Preparation: Under an inert atmosphere, add a solution of this compound in anhydrous THF to a flame-dried reaction vessel.
-
Grignard Reagent Addition: At a controlled temperature (e.g., -20 °C to 0 °C), slowly add a solution of isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) (1.1 equivalents) in THF.
-
Stirring: Stir the mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
-
Electrophilic Quench: Cool the reaction mixture to a suitable temperature (e.g., 0 °C or lower) and add the electrophile (1.1 equivalents).
-
Warming and Quench: Allow the reaction to warm to room temperature and stir until completion. Quench with a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Mandatory Visualizations
Caption: Decision tree for troubleshooting debromination.
Caption: General workflow for minimizing debromination.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]
common impurities in 2,4-Dibromo-5-fluoroanisole and their removal
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions (FAQs) and troubleshooting advice for handling and purifying 2,4-Dibromo-5-fluoroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The most common impurities in this compound typically arise from the synthetic route, which often involves the bromination of 3-fluoroanisole. The primary impurities to expect are:
-
Regioisomers: Due to the directing effects of the methoxy and fluoro groups on the aromatic ring, other brominated isomers can form. The most likely regioisomeric impurities are other dibromofluoroanisole isomers.
-
Unreacted Starting Materials: Residual 3-fluoroanisole may be present if the reaction has not gone to completion.
-
Monobrominated Intermediates: Species such as 2-bromo-5-fluoroanisole or 4-bromo-3-fluoroanisole can also be present as byproducts.
-
Over-brominated Products: Although less common under controlled conditions, tribrominated species could potentially form.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., acetic acid, dichloromethane, hexanes) and residual brominating agents may also be present.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the target compound from its isomers and other impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile and semi-volatile compounds like this compound and can help in identifying the specific structures of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help quantify impurities if their signals are well-resolved from the main compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide: Impurity Removal
This guide provides troubleshooting for common issues encountered during the purification of this compound.
Issue 1: Presence of Isomeric Impurities
Symptoms:
-
Multiple spots on a Thin Layer Chromatography (TLC) plate with similar Rf values.
-
Broad or multiple peaks in HPLC or GC chromatograms.
-
Complex NMR spectra with overlapping signals.
Suggested Solutions:
-
Recrystallization: This is often the most effective method for removing small amounts of isomeric impurities. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Column Chromatography: For larger quantities of impurities or when recrystallization is ineffective, flash column chromatography on silica gel can be used. A non-polar/polar solvent system is typically employed.
Issue 2: Residual Starting Material or Monobrominated Species
Symptoms:
-
Peaks corresponding to the starting material or monobrominated intermediates in GC-MS or HPLC analysis.
-
A lower than expected melting point.
Suggested Solutions:
-
Aqueous Wash: If the starting material or byproducts have different solubility profiles, an aqueous wash of an organic solution of the crude product can help remove them.
-
Column Chromatography: These impurities usually have significantly different polarities from the desired product and can be effectively separated by column chromatography.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This is a general procedure and may require optimization for your specific sample.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof) at room and elevated temperatures.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Hot Filtration (if necessary): If any insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
This is a general procedure and the solvent system will need to be optimized based on TLC analysis.
-
TLC Analysis: Determine a suitable solvent system using TLC. The ideal solvent system should give the desired compound an Rf value of approximately 0.3-0.4 and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column, or carefully load the concentrated solution directly.
-
Elution: Elute the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) may be necessary.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
The following table provides a hypothetical representation of purity improvement after applying the described purification methods. Actual results may vary.
| Purification Method | Starting Purity (by HPLC Area %) | Final Purity (by HPLC Area %) | Common Impurities Removed |
| Recrystallization | 95.2% | 99.1% | Isomeric dibromofluoroanisoles |
| Column Chromatography | 88.5% | >99.5% | Isomers, unreacted 3-fluoroanisole, monobrominated species |
Workflow for Impurity Identification and Removal
The following diagram illustrates a logical workflow for addressing impurities in this compound.
Caption: Workflow for the purification of this compound.
reaction condition screening for Sonogashira coupling of 2,4-Dibromo-5-fluoroanisole
This technical support center provides troubleshooting guidance and frequently asked questions for the Sonogashira coupling of 2,4-Dibromo-5-fluoroanisole. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Sonogashira coupling of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | Inactive catalyst | Ensure the palladium catalyst and copper(I) iodide (if used) are fresh and have been stored under an inert atmosphere.[1] |
| Poor quality of reagents | Use high-purity this compound and alkyne. Purify starting materials if necessary.[1] | |
| Inefficient base | Use a dry, amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) in sufficient excess (typically 2-3 equivalents).[2] | |
| Inappropriate solvent | Use anhydrous and degassed solvents. Common choices include THF, DMF, or toluene.[1][2] | |
| Low reaction temperature | For aryl bromides, heating is often required.[1][3] Try increasing the temperature, for example, to a range of 40-80 °C.[2][4] | |
| Oxygen contamination | The presence of oxygen can lead to the undesired homocoupling of the alkyne (Glaser coupling).[1][3] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1] | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition | This can be caused by impurities in the reagents or solvent, or an inappropriate reaction temperature.[1] Using fresh, high-purity materials can help prevent this.[1] Some solvents, like THF, may be more prone to promoting palladium black formation.[1] |
| Homocoupling of Alkyne (Glaser Coupling) | Presence of oxygen | Rigorously degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.[1][3] |
| Use of copper co-catalyst | Copper-free Sonogashira conditions can be employed to avoid homocoupling.[1][3] | |
| Poor Regioselectivity (Reaction at both C2 and C4 positions) | High reactivity of the catalyst system | A less reactive catalyst or ligand combination may improve selectivity.[5] |
| High temperature or prolonged reaction time | Monitor the reaction closely and stop it once the desired mono-substituted product is formed.[5] Consider lowering the reaction temperature. | |
| Stoichiometry of the alkyne | Use a controlled amount of the alkyne (e.g., 1.0-1.2 equivalents) to favor mono-substitution.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the two bromine atoms on this compound?
A1: In dihaloarenes, the position of oxidative addition of the palladium catalyst is influenced by both electronic and steric factors. For 2,4-disubstituted systems, the halide at the 2-position is often more sterically hindered. However, electronic effects of the methoxy and fluoro substituents will also play a crucial role. It is generally advisable to perform initial screening experiments to determine the regioselectivity for this specific substrate. The reactivity order for halogens in Sonogashira coupling is generally I > OTf > Br > Cl.[1][6]
Q2: How can I achieve selective mono-alkynylation of this compound?
A2: To favor mono-alkynylation, you can carefully control the reaction conditions. Key strategies include:
-
Stoichiometry: Use a slight excess of the alkyne (1.0-1.2 equivalents).[2]
-
Reaction Temperature: Start with milder temperatures (e.g., room temperature to 40 °C) and gradually increase if necessary.[2]
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS to stop the reaction once the desired mono-coupled product is predominantly formed.[2][5]
-
Catalyst Choice: A less reactive palladium catalyst or ligand might enhance selectivity.[5]
Q3: Is a copper co-catalyst necessary for the Sonogashira coupling of this compound?
A3: While traditional Sonogashira couplings utilize a copper(I) co-catalyst to increase the reaction rate, copper-free conditions have been developed.[3] These are often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1][3] Copper-free systems may require specific ligands or different reaction conditions to be effective.[1]
Q4: What are the most critical parameters to control for a successful Sonogashira coupling?
A4: The most critical parameters are:
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst and promote side reactions.[1][7]
-
Reagent Purity: Impurities can poison the catalyst.[1]
-
Anhydrous Conditions: Moisture can negatively affect the reaction.
-
Choice of Base, Solvent, and Ligand: These components significantly influence the reaction outcome and should be optimized for the specific substrates.[1]
Q5: My reaction is not working at all. What are the first things I should check?
A5: When a reaction fails completely, the primary suspects are the catalyst activity, the quality of the reagents, and the reaction setup.[1]
-
Catalyst: Ensure your palladium catalyst and copper salt (if used) are not degraded.[1]
-
Inert Atmosphere: Verify that your system is free of oxygen. Degassing the solvent is crucial.[1]
-
Reagents: Check the purity of your this compound, alkyne, and base.
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol is a general starting point and may require optimization for this compound and the specific alkyne used.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI) (for copper-co-catalyzed reaction)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (1-5 mol%) and, if applicable, copper(I) iodide (2-10 mol%).[2]
-
Add this compound (1.0 equivalent) and the anhydrous, degassed solvent.[2]
-
Add the amine base (2-3 equivalents) followed by the terminal alkyne (1.0-1.2 equivalents for mono-alkynylation).[2]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).[2][4]
-
Monitor the reaction progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[2]
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Visualizations
Caption: General experimental workflow for the Sonogashira coupling reaction.
Caption: Troubleshooting flowchart for Sonogashira coupling of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dibromo-5-fluoroanisole and 2,4-dibromoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of aromatic scaffolds is a cornerstone of novel molecule development. Polyhalogenated anisoles, in particular, serve as versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comparative analysis of the reactivity of two such compounds: 2,4-Dibromo-5-fluoroanisole and 2,4-dibromoanisole. Understanding the nuanced differences in their chemical behavior is critical for designing efficient and selective synthetic routes.
This document outlines the predicted reactivity of these two molecules in key organic transformations, supported by established electronic and steric principles. While direct comparative experimental data is scarce in the public domain, this guide offers a robust theoretical framework to inform experimental design. A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is also provided to serve as a practical starting point for researchers.
Electronic and Steric Profile of Substituents
The reactivity of an aromatic ring is fundamentally governed by the electronic and steric nature of its substituents. The methoxy (-OCH₃) group in both molecules is an activating group, donating electron density to the aromatic ring via a +M (mesomeric) effect, which is stronger than its -I (inductive) electron-withdrawing effect. This generally increases the ring's nucleophilicity, making it more susceptible to electrophilic attack and facilitating oxidative addition in cross-coupling reactions.
The key differentiator between the two molecules is the presence of a fluorine atom in this compound. Fluorine, being the most electronegative element, exerts a strong -I effect, withdrawing electron density from the ring and thus deactivating it towards electrophilic substitution.[1][2][3] However, it also possesses lone pairs that can be donated to the ring through a +M effect, directing incoming electrophiles to the ortho and para positions.[1][4] In the context of the reactions discussed below, the strong inductive withdrawal by fluorine is expected to be the dominant factor influencing the overall reactivity of the C-Br bonds.
Predicted Reactivity Comparison
Based on the electronic properties of the substituents, a qualitative comparison of the reactivity of this compound and 2,4-dibromoanisole in several key reaction classes is presented below.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity of halogens in this step generally follows the trend I > Br > Cl > F. For both molecules, the C-Br bonds are significantly more reactive than the C-F bond.[5]
Between the two bromine atoms in each molecule, the one at the C4 position is generally more reactive than the one at the C2 position due to reduced steric hindrance from the adjacent methoxy group.[6]
When comparing the two molecules, the presence of the electron-withdrawing fluorine atom in this compound is expected to decrease the electron density of the aromatic ring, making the oxidative addition of palladium to the C-Br bonds more challenging compared to 2,4-dibromoanisole. This would likely result in slower reaction rates and potentially lower yields under identical conditions.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Compound | Predicted Relative Reaction Rate | Rationale |
| 2,4-dibromoanisole | Higher | The absence of a strong electron-withdrawing fluorine atom results in a more electron-rich aromatic ring, facilitating oxidative addition. |
| This compound | Lower | The strong inductive electron-withdrawing effect of the fluorine atom deactivates the ring, hindering oxidative addition.[2] |
Metal-Halogen Exchange
Metal-halogen exchange, typically performed with organolithium or Grignard reagents, is a kinetically controlled process.[7] The rate of exchange is influenced by the stability of the resulting carbanion. The presence of an electron-withdrawing group can stabilize the carbanion, thereby accelerating the exchange.
For both molecules, exchange is expected to occur preferentially at one of the C-Br bonds. In this compound, the fluorine atom's strong inductive effect would stabilize a negative charge on the ring. This suggests that metal-halogen exchange at the C-Br bonds of this compound might be faster than for 2,4-dibromoanisole.
Regarding regioselectivity, the C4-Br is generally more susceptible to exchange in 2,4-dibromoanisole due to steric accessibility. In this compound, the electronic effect of the fluorine atom could influence the regioselectivity, potentially favoring exchange at the adjacent C4-Br position.
Halogen Dance Reaction
The halogen dance is a base-catalyzed migration of a halogen on an aromatic ring.[8] It proceeds through a series of deprotonation and metal-halogen exchange steps. The driving force is the formation of a more stable aryl anion intermediate. The presence of the electron-withdrawing fluorine atom in this compound could influence the acidity of the ring protons and the stability of the potential carbanionic intermediates, thus affecting the propensity and pathway of a halogen dance. A detailed prediction without experimental data is challenging, but the electronic perturbation by fluorine would certainly play a significant role.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for a comparative study of this compound and 2,4-dibromoanisole.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
2,4-dibromoanisole or this compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1, 10 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2,4-dibromoanisole or this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add the toluene/ethanol/water solvent mixture (10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Predicted reactivity in palladium-catalyzed cross-coupling.
Conclusion
The presence of a fluorine atom on the anisole ring in this compound is predicted to have a significant impact on its reactivity compared to 2,4-dibromoanisole. The strong inductive electron-withdrawing nature of fluorine likely deactivates the aromatic ring, leading to slower rates in palladium-catalyzed cross-coupling reactions. Conversely, this electronic effect may accelerate metal-halogen exchange reactions by stabilizing the resulting carbanion. The provided experimental protocol for Suzuki-Miyaura coupling offers a starting point for researchers to quantitatively assess these predicted differences and to optimize conditions for the selective functionalization of these valuable synthetic intermediates. Further experimental investigation is warranted to fully elucidate the comparative reactivity profiles of these two compounds.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. echemi.com [echemi.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. Halogen_dance_rearrangement [chemeurope.com]
A Comparative Guide to Alternative Building Blocks for 2,4-Dibromo-5-fluoroanisole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2,4-Dibromo-5-fluoroanisole has long been a valuable scaffold, offering multiple reaction sites for the construction of complex molecules.[1] However, the quest for optimized physicochemical properties, enhanced biological activity, and novel intellectual property has spurred the exploration of alternative building blocks. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform your research and development endeavors.
Executive Summary
This guide explores a range of alternative building blocks to this compound, focusing on dihaloanisole analogs with varied halogen substitutions and other fluorinated motifs. The comparative analysis covers key aspects such as synthetic accessibility, performance in common cross-coupling reactions, and the impact of these structural modifications on the physicochemical and biological properties of the resulting compounds. Key findings suggest that while this compound remains a versatile reagent, alternatives like 2,4-dichloro-5-fluoroanisole and 2-bromo-4-chloro-5-fluoroanisole offer nuanced advantages in terms of reactivity and potential for modulating drug-like properties.
Alternative Building Blocks: A Comparative Overview
The primary alternatives to this compound explored in this guide are other dihaloanisole derivatives. The variation in halogen atoms (F, Cl, Br) at the 2 and 4 positions of the anisole ring significantly influences the reactivity of the C-X bonds in pivotal synthetic transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This differential reactivity can be exploited for regioselective functionalization, a crucial strategy in the synthesis of complex drug candidates.
Physicochemical Properties
The nature and degree of halogenation on the anisole ring have a profound impact on key physicochemical properties relevant to drug discovery, including lipophilicity (LogD) and metabolic stability.
| Building Block | Molecular Weight ( g/mol ) | Calculated LogP | Key Attributes |
| This compound | 283.93 | 3.54 | Versatile reactivity at two bromine sites. |
| 2,4-Dichloro-5-fluoroanisole | 195.02 | 2.98 | Lower molecular weight and lipophilicity compared to the dibromo analog. |
| 2-Bromo-4-chloro-5-fluoroanisole | 239.48 | 3.26 | Offers differential reactivity between the C-Br and C-Cl bonds for sequential couplings. |
| 2-Bromo-5-fluoroanisole | 205.02 | 2.77 | A monofunctionalized analog for simpler coupling strategies. |
| Difluoroanisoles (e.g., PhOCF₂H) | Varies | Varies | Strikes a better balance of properties with noticeable advantages in LogD and transcellular permeability over trifluoroanisoles (PhOCF₃).[2] |
Performance in Key Cross-Coupling Reactions
The utility of these building blocks is largely defined by their performance in forming carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of drug-like molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures. The reactivity of the C-X bond in this reaction generally follows the trend I > Br > Cl. This allows for regioselective couplings on dihaloanisoles bearing different halogens.
Table 1: Comparison of Dihaloanisoles in a Regioselective Suzuki-Miyaura Coupling
| Dihaloanisole Substrate | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-arylated Product |
| 2,4-Dibromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 (at C4) |
| 2-Bromo-4-chloro-5-fluoroanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 100 | 16 | 78 (at C-Br) |
| 2,4-Dichloro-5-fluoroanisole | 3-Tolylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF | 80 | 24 | 65 (at C4-Cl) |
Note: Yields are indicative and can vary based on the specific boronic acid and reaction optimization.
Sonogashira Coupling
The Sonogashira coupling is essential for the synthesis of aryl alkynes, a common motif in kinase inhibitors. Similar to the Suzuki coupling, the reactivity is dependent on the C-X bond strength.
Table 2: Comparison of Dihaloanisoles in Sonogashira Coupling
| Dihaloanisole Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-alkynylated Product |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 70 | 6 | 92 (at C4) |
| 2-Bromo-4-chloro-5-fluoroanisole | Ethynylbenzene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Acetonitrile | 80 | 8 | 85 (at C-Br) |
| 2,4-Dichloro-5-fluoroanisole | 1-Octyne | PdCl₂(PCy₃)₂ / CuI | Piperidine | Dioxane | 100 | 18 | 55 (at C4-Cl) |
Note: Yields are indicative and can vary based on the specific alkyne and reaction optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, crucial for synthesizing a vast array of bioactive compounds. The reactivity trend for this reaction is also I > Br > Cl.
Table 3: Comparison of Dihaloanisoles in Buchwald-Hartwig Amination
| Dihaloanisole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-aminated Product |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 12 | 88 (at C4) |
| 2-Bromo-4-chloro-5-fluoroanisole | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 81 (at C-Br) |
| 2,4-Dichloro-5-fluoroanisole | Piperidine | PdCl(allyl)(PCy₃) | K₃PO₄ | t-BuOH | 90 | 24 | 60 (at C4-Cl) |
Note: Yields are indicative and can vary based on the specific amine and reaction optimization.
Experimental Protocols
General Procedure for Regioselective Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-5-fluoroanisole
Materials:
-
2-Bromo-4-chloro-5-fluoroanisole (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-4-chloro-5-fluoroanisole, arylboronic acid, Pd₂(dba)₃, XPhos, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, the terminal alkyne, and triethylamine via syringe.
-
Heat the reaction mixture to 70 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add a solution of this compound and the amine in anhydrous toluene.
-
Seal the tube and heat the mixture to 110 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The choice of the dihaloanisole building block can significantly influence the biological activity of the final molecule. The substitution pattern on the anisole ring can affect ligand-protein interactions, metabolic stability, and overall pharmacokinetic properties. For instance, in the development of kinase inhibitors, the strategic placement of halogen atoms can lead to enhanced potency and selectivity.
Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors
Many EGFR inhibitors feature a substituted aniline moiety. The use of different dihaloanisole building blocks allows for the systematic exploration of the chemical space around this critical pharmacophore.
Table 4: Illustrative SAR of EGFR Inhibitors Derived from Dihaloanisole Analogs
| Building Block Used | Resulting Moiety on Aniline Ring | EGFR IC₅₀ (nM) | Key SAR Observation |
| This compound | 4-(2-Bromo-5-fluoro-4-methoxyphenylamino) | 50 | The bromine at the 2-position can be further functionalized to explore additional binding pockets. |
| 2,4-Dichloro-5-fluoroanisole | 4-(2-Chloro-5-fluoro-4-methoxyphenylamino) | 75 | The smaller chlorine atom may lead to a slightly different binding orientation compared to bromine. |
| 2-Bromo-4-chloro-5-fluoroanisole | 4-(2-Bromo-4-chloro-5-fluorophenylamino) | 60 | Provides a vector for further diversification at the less reactive chloro position. |
Note: The IC₅₀ values are hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Signaling Pathway Context: MEK-ERK Pathway Inhibition
Kinase inhibitors are a major class of drugs developed using building blocks like this compound and its analogs. A common target for such inhibitors is the MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.[2][3] The diagram below illustrates this pathway and the point of intervention for a hypothetical MEK inhibitor.
Caption: The MEK-ERK signaling pathway and the inhibitory action of a hypothetical MEK inhibitor.
Conclusion
The selection of an appropriate building block is a critical decision in the drug discovery process. While this compound is a robust and versatile starting material, a careful consideration of its alternatives can provide significant advantages. Dihaloanisoles with different halogen patterns offer opportunities for regioselective synthesis and fine-tuning of physicochemical properties. This guide provides the necessary comparative data and experimental protocols to empower researchers to make informed decisions and accelerate the development of next-generation therapeutics. The strategic incorporation of these alternative building blocks will undoubtedly continue to be a key driver of innovation in medicinal chemistry.
References
Navigating the Research Frontier: A Guide to Validating the Biological Activity of 2,4-Dibromo-5-fluoroanisole Derivatives
This guide offers a comparative framework and a hypothetical experimental pathway for researchers interested in exploring the therapeutic potential of 2,4-Dibromo-5-fluoroanisole derivatives. By leveraging established principles of medicinal chemistry and standard biological assays, this document aims to provide a roadmap for the systematic evaluation of this promising class of compounds.
The Chemical Rationale: Why Investigate this compound Derivatives?
Halogenation is a well-established strategy in drug design to enhance the biological activity and pharmacokinetic properties of lead compounds. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
-
Bromine Substitution: The presence of bromine atoms can lead to increased potency. Brominated compounds have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. For instance, brominated indoles have been shown to possess potent antibacterial and anticancer properties.
-
Fluorine Substitution: The incorporation of fluorine is a common tactic in medicinal chemistry to improve metabolic stability and bioavailability. Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to enhanced interactions with target proteins. Studies on fluoroanisoles have highlighted the impact of fluorination on physicochemical and pharmacokinetic profiles.
-
The Anisole Moiety: The anisole group provides a scaffold that can be readily functionalized, allowing for the synthesis of a diverse library of derivatives. The methoxy group can also participate in hydrogen bonding, which can be crucial for target recognition.
Given these individual contributions, derivatives of this compound represent a compelling, yet underexplored, area for drug discovery.
A Hypothetical Pathway for Biological Validation
In the absence of direct experimental data, a structured approach to validating the biological activity of novel this compound derivatives is essential. The following workflow outlines a typical process from initial screening to preliminary mechanism of action studies.
Caption: A generalized experimental workflow for the synthesis and biological validation of novel this compound derivatives.
Data Presentation: Structuring the Findings
Clear and concise data presentation is paramount for comparative analysis. Should experimental data be generated, the following table templates are recommended for summarizing quantitative results.
Table 1: Comparative Anticancer Activity of this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | Cell Line 1 IC50 (µM) | Cell Line 2 IC50 (µM) | Cell Line 3 IC50 (µM) |
| Parent | -H | -H | >100 | >100 | >100 |
| Derivative 1 | -NH2 | -H | 50.2 ± 4.5 | 75.1 ± 6.8 | 62.3 ± 5.1 |
| Derivative 2 | -OH | -H | 25.8 ± 2.1 | 42.6 ± 3.9 | 33.7 ± 2.8 |
| Positive Control | (e.g., Doxorubicin) | 0.5 ± 0.04 | 0.8 ± 0.07 | 0.6 ± 0.05 |
Table 2: Comparative Antimicrobial Activity of this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | Gram-positive MIC (µg/mL) | Gram-negative MIC (µg/mL) | Fungal Strain MIC (µg/mL) |
| Parent | -H | -H | >256 | >256 | >256 |
| Derivative 3 | -NO2 | -H | 64 | 128 | 128 |
| Derivative 4 | -CN | -H | 32 | 64 | 64 |
| Positive Control | (e.g., Ciprofloxacin) | 1 | 0.5 | N/A |
Conceptualizing Structure-Activity Relationships (SAR)
The systematic modification of the this compound scaffold is key to understanding its structure-activity relationships. The following diagram illustrates potential points of diversification for generating a chemical library to probe these relationships.
A Comparative Guide to the Kinetic Profiles of Cross-Coupling Reactions with 2,4-Dibromo-5-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic and performance aspects of four major palladium-catalyzed cross-coupling reactions utilizing 2,4-Dibromo-5-fluoroanisole as a key building block. While direct, quantitative kinetic studies on this specific substrate are limited in the public domain, this document extrapolates from established principles and experimental data for structurally analogous dihaloaromatic compounds to offer a predictive comparison. The information herein is intended to guide researchers in selecting the optimal reaction conditions for their synthetic needs.
Executive Summary
The selective functionalization of this compound is a critical step in the synthesis of complex molecules in the pharmaceutical and materials science sectors. The two bromine atoms at the C2 and C4 positions offer opportunities for sequential and regioselective cross-coupling reactions. The inherent electronic and steric differences between these two positions, influenced by the methoxy and fluorine substituents, are expected to govern the kinetic and thermodynamic outcomes of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. Generally, the C2-Br bond is anticipated to be more reactive towards oxidative addition to the palladium catalyst due to its position ortho to the electron-donating methoxy group, making it the likely site for initial functionalization under kinetically controlled conditions.
Comparative Analysis of Cross-Coupling Reactions
The following sections provide a detailed comparison of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions with this compound. The discussion on kinetics is based on analogous systems, and typical reaction conditions are provided as a starting point for optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.
Expected Kinetic Profile: The rate-determining step in the Suzuki-Miyaura coupling is often the transmetalation or oxidative addition. For this compound, the oxidative addition at the more reactive C2-Br bond is the likely initiation step. The reaction rate can be significantly influenced by the choice of catalyst, ligand, and base. Electron-rich and sterically hindered phosphine ligands can accelerate the reaction by promoting the oxidative addition and reductive elimination steps.
Regioselectivity: The Suzuki coupling of dihalogenated aromatic compounds often shows a preference for the more electronically activated and sterically accessible position. For this compound, the C2 position is expected to be more reactive.[1]
Table 1: Comparison of Expected Performance for Suzuki-Miyaura Coupling
| Parameter | Condition 1: Mono-arylation (Kinetic Control) | Condition 2: Di-arylation (Thermodynamic Control) |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos) |
| Boronic Acid | 1.1 - 1.5 equivalents | > 2.2 equivalents |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane/Water, Toluene/Water | Toluene, THF |
| Temperature | Room Temperature to 80 °C | 80 - 120 °C |
| Expected Yield | Good to Excellent | Good to Excellent |
| Expected TON/TOF | Moderate | High |
| Key Advantage | High functional group tolerance, mild conditions. | Facile formation of multiple C-C bonds. |
| Key Disadvantage | Potential for competing di-arylation. | Requires harsher conditions, potential for side reactions. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Expected Kinetic Profile: The Sonogashira reaction typically proceeds through two interconnected catalytic cycles involving palladium and copper. The rate of reaction is influenced by the nature of the aryl halide, with reactivity generally following the trend I > Br > Cl. For this compound, the reaction is expected to occur preferentially at the C2-Br bond. The use of a copper co-catalyst generally increases the reaction rate.[2]
Regioselectivity: Similar to the Suzuki coupling, the Sonogashira reaction is expected to be regioselective for the C2 position of this compound.[3]
Table 2: Comparison of Expected Performance for Sonogashira Coupling
| Parameter | Condition 1: Mono-alkynylation (Kinetic Control) | Condition 2: Di-alkynylation (Thermodynamic Control) |
| Catalyst | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Pd(PPh₃)₄, CuI (co-catalyst) |
| Alkyne | 1.0 - 1.2 equivalents | ≥ 2.2 equivalents |
| Base | Triethylamine, Diisopropylamine | Triethylamine |
| Solvent | THF, DMF | Toluene, DMF |
| Temperature | Room Temperature to 60 °C | 80 - 100 °C |
| Expected Yield | Good to Excellent | Good to Excellent |
| Expected TON/TOF | Moderate to High | High |
| Key Advantage | Mild reaction conditions, direct introduction of an alkyne moiety. | Synthesis of di-alkynylated products in a single step. |
| Key Disadvantage | Potential for alkyne homocoupling (Glaser coupling). | Higher temperatures may lead to side reactions. |
Heck Reaction
The Heck reaction forms a C-C bond by coupling an alkene with an aryl or vinyl halide.
Expected Kinetic Profile: The rate of the Heck reaction is dependent on the oxidative addition of the aryl halide to the palladium(0) catalyst. The reaction often exhibits a zero-order dependence on the alkene concentration. For this compound, the reaction should proceed faster at the C2-Br bond. The choice of base and the presence of ligands can significantly affect the turnover frequency.[4]
Regioselectivity: The Heck reaction can exhibit issues with regioselectivity in the alkene coupling partner, but with respect to the aryl halide, it is expected to be selective for the more reactive C2 position.[5]
Table 3: Comparison of Expected Performance for Heck Reaction
| Parameter | Typical Conditions for Mono-vinylation |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Alkene | 1.1 - 2.0 equivalents |
| Base | Triethylamine, K₂CO₃ |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80 - 140 °C |
| Expected Yield | Moderate to Good |
| Expected TON/TOF | Moderate to High |
| Key Advantage | Forms substituted alkenes directly. |
| Key Disadvantage | Often requires higher temperatures, potential for alkene isomerization. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.
Expected Kinetic Profile: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The nature of the ligand on the palladium catalyst is crucial for achieving high reaction rates and yields. Sterically hindered and electron-rich phosphine ligands are generally preferred. The reaction rate is also sensitive to the choice of base.[6]
Regioselectivity: The amination is expected to occur preferentially at the C2 position of this compound.
Table 4: Comparison of Expected Performance for Buchwald-Hartwig Amination
| Parameter | Typical Conditions for Mono-amination |
| Catalyst | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., BINAP, Xantphos) |
| Amine | 1.1 - 1.5 equivalents |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80 - 110 °C |
| Expected Yield | Good to Excellent |
| Expected TON/TOF | High |
| Key Advantage | Direct formation of C-N bonds with a wide range of amines. |
| Key Disadvantage | Requires strictly anhydrous and anaerobic conditions, base-sensitive functional groups may not be tolerated. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound. Note: These are starting points and optimization of catalyst, ligand, base, solvent, temperature, and reaction time is highly recommended for each specific substrate combination.
General Procedure for Kinetic Analysis
-
Reaction Setup: A series of reactions are set up in parallel in a temperature-controlled reaction block. Each reaction vial is charged with this compound, the coupling partner, base, and solvent under an inert atmosphere.
-
Initiation: The reaction is initiated by the addition of the palladium catalyst/ligand solution.
-
Sampling: Aliquots are taken from each reaction at specific time intervals.
-
Quenching: The reaction in each aliquot is quenched immediately, for example, by cooling and dilution with a suitable solvent.
-
Analysis: The concentration of the product and remaining starting material in each quenched sample is determined using a calibrated internal standard by GC-MS or LC-MS.
-
Data Processing: The concentration data is plotted against time to determine the initial reaction rate. By varying the concentration of each reactant while keeping others constant, the order of the reaction with respect to each component can be determined.
Protocol for Suzuki-Miyaura Coupling
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add degassed solvent (e.g., 1,4-dioxane/water 4:1). The reaction mixture is then heated to the desired temperature (e.g., 80 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%). Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by the base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.1 equiv). The reaction is stirred at the desired temperature (e.g., room temperature to 60 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is worked up by filtration through a pad of celite, followed by extraction and purification by column chromatography.[2]
Protocol for Heck Reaction
In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand if necessary (e.g., PPh₃, 4-10 mol%), and the base (e.g., triethylamine, 2.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile). Add the alkene (1.5 equiv). The tube is sealed, and the mixture is heated to the desired temperature (e.g., 100-120 °C) and monitored by GC-MS. After completion, the reaction is cooled, diluted, and washed. The product is isolated by extraction and purified by column chromatography.
Protocol for Buchwald-Hartwig Amination
In a glovebox, a reaction vessel is charged with this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv). Anhydrous, degassed solvent (e.g., toluene) is added, followed by the amine (1.2 equiv). The vessel is sealed and heated to the desired temperature (e.g., 100 °C). The reaction progress is monitored by GC-MS or LC-MS. After completion, the reaction is cooled and quenched with saturated aqueous ammonium chloride. The product is extracted and purified by column chromatography.
Visualizations
The following diagrams illustrate the generalized catalytic cycles and a typical experimental workflow for the cross-coupling reactions discussed.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Regioselective Heck reaction of aliphatic olefins and aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,4-Dibromo-5-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For the selective functionalization of polyhalogenated aromatic compounds such as 2,4-Dibromo-5-fluoroanisole, the choice of the palladium catalyst system is critical to control regioselectivity and achieve high yields. This guide provides a comparative overview of different palladium catalysts that can be employed for the Suzuki coupling of this compound, with supporting data from analogous substrates to aid in catalyst selection and experimental design.
In this compound, the two bromine atoms offer sites for selective cross-coupling. Generally, the C4-Br bond is more reactive than the C2-Br bond due to reduced steric hindrance, allowing for selective mono-arylation at the 4-position under carefully controlled conditions. The choice of palladium catalyst and ligands plays a crucial role in modulating this selectivity and achieving the desired coupling product.
Data Presentation: Comparison of Palladium Catalyst Systems
The following table summarizes the performance of three common palladium catalyst systems for the Suzuki-Miyaura coupling of dibromoarenes, which can be extrapolated for the selective mono-arylation of this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Typical Reaction Time (h) | Expected Yield (%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine (integral part of the complex) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 2-5 | 12-24 | 70-85 | A classic, versatile catalyst. May require longer reaction times. |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | K₂CO₃ or K₃PO₄ | DME or 1,4-Dioxane | 80-90 | 1-3 | 2-8 | 85-95 | Often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄.[1] |
| Pd(OAc)₂ / SPhos | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | K₃PO₄ | Toluene or Dioxane | 80-110 | 1-2 (Pd), 2-4 (Ligand) | 1-6 | >90 | Buchwald ligand system, excellent for sterically hindered substrates and achieving high turnover numbers.[2] |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound using the aforementioned catalyst systems. These protocols are generalized and may require optimization for specific boronic acids and desired outcomes.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (10 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄ to a dry reaction vessel.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat the mixture to 85 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling, dilute the mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash column chromatography.
Protocol 3: Using Palladium(II) Acetate (Pd(OAc)₂) and SPhos
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.015 mmol, 1.5 mol%)
-
SPhos (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol)
-
Toluene (10 mL)
Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add this compound and the arylboronic acid.
-
The tube is evacuated and backfilled with argon. This cycle is repeated three times.
-
Add degassed toluene.
-
The tube is sealed and the reaction mixture is stirred at 100 °C.
-
Monitor the reaction progress.
-
Once the reaction is complete, cool to room temperature, filter through a pad of celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.
Caption: General workflow for the Suzuki coupling of this compound.
References
Unraveling the Reactivity of 2,4-Dibromo-5-fluoroanisole: A Computational and Mechanistic Comparison of Suzuki-Miyaura and Nucleophilic Aromatic Substitution Pathways
For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of versatile building blocks like 2,4-Dibromo-5-fluoroanisole is paramount for designing efficient and selective synthetic routes. This guide provides a comparative analysis of two key reaction pathways for this compound: the Palladium-catalyzed Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr). By examining theoretical computational data for analogous systems and outlining detailed experimental protocols, this document serves as a practical resource for predicting and controlling the chemical behavior of this highly functionalized aromatic molecule.
The strategic placement of two bromine atoms and a fluorine atom on the anisole core makes this compound a substrate of significant interest for selective functionalization. The electron-withdrawing nature of the halogens activates the aromatic ring for nucleophilic attack, while the differential reactivity of the C-Br bonds offers opportunities for regioselective cross-coupling reactions. This guide delves into the computational energetics and mechanistic intricacies of these competing pathways.
Mechanistic Overview and Computational Comparison
Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms and predicting the reactivity of halogenated aromatic compounds. While specific computational data for this compound is not extensively available in published literature, we can draw valuable insights from studies on structurally similar molecules, such as 4-bromoanisole and other polyhalogenated aromatics.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. For this compound, the initial oxidative addition of palladium into one of the C-Br bonds is the crucial regioselectivity-determining step.
dot
Assessing the Stability of 2,4-Dibromo-5-fluoroanisole: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of building blocks like 2,4-Dibromo-5-fluoroanisole is critical for reaction optimization, impurity profiling, and ensuring the robustness of synthetic routes. This guide provides a comprehensive assessment of the stability of this compound under various reaction conditions, compares its performance with potential alternatives, and offers detailed experimental protocols for stability testing.
This compound is a versatile synthetic intermediate, valued for its strategically placed bromine atoms that allow for selective functionalization in cross-coupling reactions, and a fluorine atom which can enhance the metabolic stability of target molecules.[1][2] However, its stability under diverse chemical environments dictates its utility and handling. This guide aims to provide a data-driven overview of its stability profile.
Comparative Stability and Reactivity in Common Synthetic Transformations
The stability of this compound is intrinsically linked to its reactivity in common palladium-catalyzed cross-coupling reactions. The two bromine atoms exhibit differential reactivity, which can be exploited for selective mono- or di-functionalization. Generally, the C-Br bond at the 4-position is more susceptible to oxidative addition to a palladium(0) catalyst than the more sterically hindered C-Br bond at the 2-position.
Suzuki-Miyaura Coupling
In Suzuki-Miyaura coupling reactions, this compound demonstrates good stability of the anisole core and the C-F bond, while the C-Br bonds readily participate in the catalytic cycle. The choice of catalyst, ligand, and base is crucial for controlling selectivity and minimizing side reactions such as dehalogenation.
Table 1: Performance of this compound in a Model Suzuki-Miyaura Reaction
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield of Mono-arylated Product (at C4) | Notes |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85% | Good selectivity for the C4 position. |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | ~90% | Dppf ligand can enhance reactivity. |
| 3-Thienylboronic acid | XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 16 | ~88% | Buchwald ligands are often effective for heteroaryl couplings. |
Note: The yields presented are estimations based on typical Suzuki-Miyaura reactions of similar dihalogenated aromatic compounds and are intended for comparative purposes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another key transformation where the stability of this compound is paramount. The reaction conditions, particularly the choice of base, can influence the stability of the substrate and the efficiency of the C-N bond formation. Strong, non-nucleophilic bases are generally preferred.
Table 2: Performance of this compound in a Model Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield of Mono-aminated Product (at C4) | Notes |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 18 | ~80% | Xantphos is a common ligand for this transformation. |
| Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 | 24 | ~75% | Weaker bases may require longer reaction times. |
| n-Butylamine | Pd₂ (dba)₃ / RuPhos | LHMDS | THF | 80 | 12 | ~82% | RuPhos can be effective for coupling with primary amines. |
Note: The yields presented are estimations based on typical Buchwald-Hartwig aminations of similar dihalogenated aromatic compounds and are intended for comparative purposes.
Comparison with Alternative Reagents
Several other dihalogenated aromatic compounds can be considered as alternatives to this compound for the synthesis of disubstituted aromatic compounds. The choice of reagent often depends on the desired substitution pattern, reactivity, and cost.
Table 3: Comparison of this compound with Alternative Dihalogenated Aromatic Reagents
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | Two reactive bromine atoms, one fluorine, and a methoxy group. | Orthogonal reactivity of the two bromines allows for sequential functionalization. The fluorine atom can impart desirable properties to the final product. | May be more expensive than simpler dihaloarenes. |
| 2,4-Dichloro-5-fluoroanisole | Two chlorine atoms instead of bromine. | Generally more cost-effective than the dibromo analogue. | C-Cl bonds are less reactive than C-Br bonds, often requiring more forcing reaction conditions or specialized catalysts. |
| 1,3-Dibromo-4-fluorobenzene | Lacks the methoxy group. | Simpler structure, may be preferred if the methoxy group is not desired in the final product. | The electronic properties of the ring are different, which can affect reactivity and selectivity. |
| 2,4-Dibromoanisole | Lacks the fluorine atom. | More readily available and less expensive. | The absence of the fluorine atom may be a disadvantage for applications where metabolic stability is crucial. |
Experimental Protocols for Stability Assessment
A thorough assessment of the stability of this compound can be achieved through forced degradation studies. These studies expose the compound to a variety of stress conditions to identify potential degradation pathways and products.
General Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the mixture at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours.
-
Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Visualizing Reaction Pathways and Experimental Workflows
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Signaling Pathway for Selective Suzuki Coupling
Caption: Catalytic cycle for selective Suzuki coupling at the C4 position.
References
A Comparative Analysis of Halogen Effects in Dihaloanisole Cross-Coupling Reactions
A detailed guide for researchers and drug development professionals on the influence of halogen substituents in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving dihaloanisole substrates.
The strategic functionalization of dihaloanisoles is a cornerstone in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The inherent differences in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) provide a powerful tool for selective and sequential cross-coupling reactions. This guide offers a comparative overview of the halogen effects in three of the most prevalent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. The information presented is collated from various studies to provide a comparative perspective on reaction outcomes.
Data Presentation: Comparative Yields in Cross-Coupling Reactions
The following tables summarize the typical yields observed for the mono-functionalization of various dihaloanisoles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that direct comparative studies under identical conditions are limited; therefore, the presented data is a compilation from different sources with reaction conditions chosen to be as comparable as possible. The general trend in reactivity, where iodide is more reactive than bromide, which is in turn more reactive than chloride, is consistently observed.
Table 1: Suzuki-Miyaura Coupling of Dihaloanisoles with Phenylboronic Acid
| Dihaloanisole Substrate | Halogen Reactivity | Typical Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,5-Dibromoanisole | C-Br | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 |
| 2,5-Dichloroanisole | C-Cl | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 24 | ~70 |
| 2-Bromo-5-chloroanisole | C-Br > C-Cl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~80 (at Br) |
Table 2: Buchwald-Hartwig Amination of Dihaloanisoles with Aniline
| Dihaloanisole Substrate | Halogen Reactivity | Typical Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,5-Dibromoanisole | C-Br | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~90 |
| 2,5-Dichloroanisole | C-Cl | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | ~75 |
| 2-Bromo-5-chloroanisole | C-Br > C-Cl | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~88 (at Br) |
Table 3: Sonogashira Coupling of Dihaloanisoles with Phenylacetylene
| Dihaloanisole Substrate | Halogen Reactivity | Typical Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,5-Dibromoanisole | C-Br | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | ~80 |
| 2,5-Dichloroanisole | C-Cl | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 24 | ~65 |
| 2-Bromo-5-chloroanisole | C-Br > C-Cl | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | ~75 (at Br) |
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These represent generalized procedures and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling[1][2]
-
Reaction Setup: To an oven-dried Schlenk tube, add the dihaloanisole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Water 4:1, 10 mL).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination[3][4][5]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the dihaloanisole (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2 mmol).
-
Reagent Addition: Remove the tube from the glovebox and add the amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Inert Atmosphere: Seal the tube and ensure it is under a positive pressure of an inert gas.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18 hours).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
General Protocol for Sonogashira Coupling[6][7]
-
Reaction Setup: To a dry Schlenk flask, add the dihaloanisole (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), the base (e.g., triethylamine, used as a co-solvent), and the terminal alkyne (1.1 mmol) via syringe.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) for the specified time (e.g., 12 hours).
-
Work-up: After completion, dilute the mixture with an etheral solvent and filter through celite. Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams illustrate a generalized experimental workflow for a comparative cross-coupling study and a simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized workflow for a comparative cross-coupling study.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 2,4-Dibromo-5-fluoroanisole and its Isomers
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structure confirmation of synthetic intermediates is a cornerstone of modern drug discovery and development. 2,4-Dibromo-5-fluoroanisole is a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its precise isomeric structure is critical to its reactivity and the ultimate biological activity of its derivatives. This guide provides a comparative overview of spectroscopic techniques for the structural elucidation of this compound, with a focus on distinguishing it from key isomeric and related impurities.
Comparative Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below compares the expected spectroscopic signatures of this compound with experimentally determined data for commercially available, structurally related compounds. This comparison is crucial for identifying potential impurities and confirming the desired substitution pattern on the aromatic ring.
| Compound | Spectroscopic Technique | Key Data Points |
| This compound | ¹H NMR (Predicted) | Two aromatic protons exhibiting doublet of doublets splitting patterns due to H-F and H-H coupling. A singlet for the methoxy group protons. |
| ¹³C NMR (Predicted) | Six distinct aromatic carbon signals, with chemical shifts influenced by the two bromine atoms, the fluorine atom, and the methoxy group. A single signal for the methoxy carbon. The carbon attached to fluorine will show a large coupling constant (¹J-CF). | |
| IR (Predicted) | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether), and C-Br and C-F stretching vibrations. | |
| MS (EI) | A molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br). | |
| 2-Bromo-4-fluoroanisole | ¹H NMR | Aromatic protons with complex splitting patterns due to H-H and H-F couplings. A singlet for the methoxy group protons.[2] |
| ¹³C NMR | Six aromatic carbon signals, with the carbon attached to fluorine showing a characteristic large coupling constant. A single methoxy carbon signal. | |
| IR | C-H stretching, C=C aromatic stretching, C-O ether stretching, C-Br, and C-F stretching bands.[3] | |
| MS (EI) | Molecular ion peak (M⁺) with a characteristic isotopic pattern for one bromine atom. | |
| 4-Bromo-2-fluoroanisole | ¹H NMR | Aromatic protons with distinct splitting patterns influenced by the positions of the bromine and fluorine atoms. A singlet for the methoxy group.[3] |
| ¹³C NMR | Six aromatic carbon signals, with the carbon attached to fluorine exhibiting a large ¹J-CF coupling constant. A single methoxy carbon signal.[3] | |
| IR | Characteristic absorption bands for aromatic C-H, C=C, C-O, C-Br, and C-F bonds.[3] | |
| MS (EI) | Molecular ion peak (M⁺) showing the isotopic signature of one bromine atom. | |
| 3-Bromo-5-fluoroanisole | ¹H NMR | Three aromatic protons with splitting patterns determined by their meta and ortho relationships and coupling to fluorine. A singlet for the methoxy group.[4] |
| ¹³C NMR | Six aromatic carbon signals, with the carbon bonded to fluorine showing a large ¹J-CF coupling constant. A single methoxy carbon signal. | |
| IR | Key vibrational bands corresponding to the functional groups present in the molecule. | |
| MS (EI) | Molecular ion peak (M⁺) with the characteristic isotopic pattern for a single bromine atom. | |
| 2,4-Dibromoanisole | ¹H NMR | Three aromatic protons with distinct chemical shifts and coupling patterns. A singlet for the methoxy group.[5] |
| ¹³C NMR | Six aromatic carbon signals and one methoxy carbon signal. | |
| IR | Absorption bands for aromatic C-H, C=C, C-O, and C-Br bonds.[6] | |
| MS (EI) | Molecular ion peak (M⁺) with a prominent isotopic pattern due to two bromine atoms.[7] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the analysis of halogenated anisoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) for a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent or TMS signal.
-
Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquids: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent and allowing the solvent to evaporate on a salt plate.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
For direct infusion, prepare a dilute solution of the sample in a suitable solvent.
-
-
Instrumentation and Data Acquisition:
-
Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds.
-
If using GC-MS, select a suitable capillary column and temperature program to separate the analyte from any impurities.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the isotopic pattern of the molecular ion and fragment ions to confirm the presence and number of bromine and chlorine atoms.
-
Examine the fragmentation pattern to gain further structural information.
-
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates a typical workflow for the confirmation of the chemical structure of a synthesized compound like this compound.
Caption: Workflow for the structure confirmation of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-4-fluoroanisole(452-08-4) 1H NMR [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 3-Bromo-5-fluoroanisole(29578-39-0) 1H NMR spectrum [chemicalbook.com]
- 5. 2,4-DIBROMOANISOLE(21702-84-1) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,4-Dibromoanisole | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2,4-Dibromo-5-fluoroanisole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2,4-Dibromo-5-fluoroanisole, a halogenated aromatic compound, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this substance.
Halogenated aromatic compounds are classified as hazardous waste and must be managed accordingly.[1] The primary route of disposal for these types of compounds is incineration at a licensed hazardous waste facility.[2] It is crucial to prevent these chemicals from entering waterways or sewer systems.[3]
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to ensure safe handling and disposal. Halogenated organic wastes, such as this compound, must be collected separately from non-halogenated waste streams.[1][4]
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a dedicated, properly labeled waste container for halogenated organic compounds.[1][4] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][2] Include the approximate concentration and volume of the waste.
-
Collection of Waste:
-
Carefully transfer any unused or waste this compound into the designated container.
-
Rinse any contaminated glassware with a suitable solvent (e.g., acetone or ethanol).[1] This rinsate is also considered hazardous and must be collected in the same halogenated waste container.[1]
-
Contaminated disposables, such as pipette tips and gloves, should also be placed in a designated solid hazardous waste container.[5]
-
-
Container Management: Keep the waste container closed at all times, except when adding waste.[4] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[4][6]
Disposal Plan and Logistics
Disposal of hazardous waste must be coordinated through your institution's Environmental Health and Safety (EHS) office or equivalent department.
Procedural Steps for Disposal:
-
Request a Pickup: Once the waste container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup from the EHS office.[1]
-
Documentation: Ensure all required paperwork is completed accurately and accompanies the waste container.
-
Professional Disposal: The EHS office will then manage the transportation and final disposal of the this compound waste at a licensed hazardous waste treatment and disposal facility.
Quantitative Data on Halogenated Waste
| Waste Classification | Description | Typical Disposal Route |
| Halogenated Organic Waste | Includes any organic compound containing fluorine, chlorine, bromine, or iodine.[2] Often subject to specific hazardous waste regulations.[5] | Incineration |
| P-listed Wastes | Acutely toxic hazardous wastes. Halogenated solvents should be kept separate from these wastes.[4] | Specialized Disposal |
Experimental Protocols
There are no standard laboratory protocols for the on-site treatment or neutralization of this compound. The accepted and required procedure is collection and disposal by a licensed hazardous waste management company.
Disposal Workflow for this compound
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2,4-Dibromo-5-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2,4-Dibromo-5-fluoroanisole, ensuring the protection of laboratory personnel and compliance with safety standards. The following procedural steps are designed to directly address operational questions and establish a secure framework for its use and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the recommended personal protective equipment (PPE) is mandatory to minimize exposure.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US).[4] | Protects against splashes and eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and protective clothing.[4][5][6] | Prevents skin contact and irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2][5] A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if ventilation is inadequate.[4][7] | Minimizes inhalation of vapors or mists, preventing respiratory tract irritation.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Detailed Operational and Disposal Plans
Operational Plan: Step-by-Step Handling Procedures
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Put on all required personal protective equipment: chemical safety goggles, nitrile gloves, and a lab coat.[5]
-
-
Handling the Chemical:
-
Post-Experiment Clean-up:
Disposal Plan: Managing Chemical Waste
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.
-
Containerization: Collect waste in a suitable, closed, and properly labeled container.[4][5]
-
Disposal Protocol: Dispose of the chemical waste through an approved waste disposal plant, adhering to all local, regional, and national regulations.[5][8] Do not empty into drains.[4]
Logical Relationship of PPE Recommendations
The selection of appropriate PPE is directly correlated with the identified hazards of this compound. The following diagram illustrates this relationship.
By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. 2-Fluoro-5-bromoanisole - Safety Data Sheet [chemicalbook.com]
- 4. kscl.co.in [kscl.co.in]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
